AP24592
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWAZMYBMAAMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676604 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694499-26-8 | |
| Record name | AP-24592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-24592 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW56NE7FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ponatinib (AP24592/AP24534)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185), also known by its development codes AP24592 and AP24534, is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to overcome resistance to previous generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4][5] This guide provides a comprehensive overview of the core mechanism of action of ponatinib, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects.
The hallmark of CML and Ph+ ALL is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[6] This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL1 tyrosine kinase.[6] This aberrant kinase drives uncontrolled cell proliferation and is the primary therapeutic target in these leukemias.[5][6] While first and second-generation TKIs like imatinib, nilotinib, and dasatinib (B193332) have revolutionized treatment, their efficacy can be limited by the emergence of resistance, most notably due to mutations in the BCR-ABL1 kinase domain.[7][8][9] The "gatekeeper" T315I mutation, in particular, confers broad resistance to these earlier TKIs.[5][6][9] Ponatinib was developed to effectively inhibit both native BCR-ABL1 and its various mutant forms, including the formidable T315I mutation.[4][6][7]
Core Mechanism of Action: Pan-BCR-ABL1 Inhibition
Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL1 protein.[5][6] This binding action prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that lead to leukemic cell proliferation and survival.[5][6]
A key structural feature of ponatinib is a carbon-carbon triple bond, which enables it to bind effectively to the ABL kinase domain even in the presence of the T315I mutation.[4] This mutation, which replaces a threonine with a bulkier isoleucine residue, sterically hinders the binding of other TKIs.[5][10] Ponatinib's unique structure overcomes this hindrance, allowing for potent inhibition of the T315I mutant.[4][6][7] This makes it a critical treatment option for patients who have developed resistance to other TKIs.[3][5][11]
Beyond the T315I mutation, ponatinib demonstrates broad activity against a wide range of other BCR-ABL1 kinase domain mutations that confer resistance to other inhibitors.[4][12] This "pan-BCR-ABL1" inhibitory profile is a defining characteristic of its mechanism of action.[4][7]
Multi-Targeted Kinase Inhibition Profile
In addition to its potent activity against BCR-ABL1, ponatinib inhibits a spectrum of other tyrosine kinases that are implicated in cancer pathogenesis.[2][5][10] This multi-targeted profile contributes to its overall anti-neoplastic effects. Key additional targets include:
-
FLT3 (Fms-like tyrosine kinase 3): Ponatinib potently inhibits FLT3, including the internal tandem duplication (ITD) mutation, which is a common driver in acute myeloid leukemia (AML).[1][2][13]
-
FGFR (Fibroblast Growth Factor Receptor): Inhibition of the FGFR family of kinases contributes to its anti-angiogenic and anti-proliferative effects.[5]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, ponatinib can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[5]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFR signaling can impact tumor growth and stromal interactions.[5]
-
SRC Family Kinases: Ponatinib also shows activity against members of the SRC family of kinases, which are involved in various cellular processes including cell growth, differentiation, and survival.[12]
Data Presentation
Biochemical Inhibitory Activity of Ponatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ponatinib against a panel of purified kinases, demonstrating its potent and broad-spectrum activity.
| Kinase Target | IC50 (nM) |
| Native BCR-ABL | 0.3 - 20 |
| BCR-ABL T315I | 2 |
| FLT3-ITD | 0.5 - 17 |
| KIT | - |
| FGFR1 | - |
| PDGFRα | - |
Data compiled from multiple preclinical studies.[2]
Cellular Anti-proliferative Activity of Ponatinib
The table below presents the IC50 values of ponatinib in various cancer cell lines, illustrating its potent cytotoxic effects in a cellular context.
| Cell Line | Cancer Type | Key Mutation(s) | Ponatinib IC50 (nM) |
| Ba/F3 BCR-ABL | Pro-B Lymphoma | BCR-ABL | - |
| Ba/F3 BCR-ABL T315I | Pro-B Lymphoma | BCR-ABL T315I | 2 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.5 - 17 |
| RS4;11 | Acute Myeloid Leukemia | Native FLT3 | >100 |
Data compiled from multiple preclinical studies.[2]
Clinical Efficacy of Ponatinib in the PACE Trial
The Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial demonstrated the clinical efficacy of ponatinib in heavily pretreated patients.
| Patient Cohort (CP-CML) | Major Cytogenetic Response (MCyR) Rate |
| All CP-CML Patients | 60% |
| CP-CML with T315I Mutation | 70% |
CP-CML: Chronic Phase Chronic Myeloid Leukemia. Data from the 5-year follow-up of the PACE trial.[14][15]
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the concentration of ponatinib required to inhibit the growth of cancer cells by 50% (IC50).
Methodology (MTT/MTS/CCK-8 Assays): [16][17][18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of ponatinib or vehicle control (e.g., DMSO) for 48-72 hours.
-
Reagent Addition: Add MTT, MTS, or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the ponatinib concentration to determine the IC50 value using non-linear regression analysis.
Kinase Activity Assays (Western Blotting)
Objective: To assess the inhibitory effect of ponatinib on the phosphorylation of its target kinases and downstream signaling proteins.
-
Cell Treatment and Lysis: Treat cells with various concentrations of ponatinib for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-BCR-ABL, BCR-ABL, p-FLT3, FLT3, p-STAT5, STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels.
Apoptosis Assays (Flow Cytometry)
Objective: To quantify the induction of programmed cell death (apoptosis) by ponatinib.
Methodology (Annexin V/Propidium (B1200493) Iodide Staining): [20]
-
Cell Treatment: Treat cells with ponatinib or a vehicle control for a predetermined duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Mandatory Visualizations
Caption: Ponatinib inhibits BCR-ABL1 kinase activity by blocking ATP binding.
Caption: General workflow for a cell viability assay to determine ponatinib IC50.
Mechanisms of Resistance to Ponatinib
While ponatinib is effective against a wide array of single BCR-ABL1 mutations, resistance can still emerge, particularly in patients with advanced disease.[3] The primary mechanism of resistance to ponatinib involves the acquisition of compound mutations, where two or more mutations occur on the same BCR-ABL1 allele.[8][21][22][23] Certain compound mutations, especially those involving the T315I mutation, can significantly reduce the binding affinity of ponatinib, leading to clinical resistance.[21][22] BCR-ABL1 independent mechanisms of resistance have also been described, involving the activation of alternative signaling pathways.[8]
Conclusion
Ponatinib is a third-generation TKI with a potent, multi-targeted mechanism of action. Its defining feature is its ability to effectively inhibit the native BCR-ABL1 kinase and a wide spectrum of its mutants, most notably the T315I mutation that confers resistance to other TKIs. The comprehensive preclinical and clinical data underscore its critical role in the management of resistant CML and Ph+ ALL. Understanding its detailed mechanism of action, including its broader kinase inhibition profile and the potential for resistance, is essential for its optimal clinical use and for the development of future therapeutic strategies.
References
- 1. The novel BCR-ABL and FLT3 inhibitor ponatinib is a potent inhibitor of the multidrug resistance-associated ATP-binding cassette transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 12. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
An In-depth Technical Guide to the Cellular Targets of Ponatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185) (Iclusig®) is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to inhibit the activity of the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] A key feature of ponatinib is its efficacy against the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain, which confers resistance to first and second-generation TKIs.[4][5] Beyond its primary target, ponatinib exhibits inhibitory activity against a spectrum of other kinases, contributing to both its therapeutic effects in other malignancies and its distinct side-effect profile.[2][6] This guide provides a comprehensive overview of the cellular targets of ponatinib, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Cellular Targets and Binding Affinity
Ponatinib's mechanism of action is centered on its function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinase domains.[7] This action blocks the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways that drive cellular proliferation and survival.[5]
Primary Target: BCR-ABL1
The primary therapeutic target of ponatinib is the constitutively active BCR-ABL1 tyrosine kinase.[3] Ponatinib is a pan-BCR-ABL1 inhibitor, demonstrating high potency against the native (wild-type) protein and all clinically relevant single mutations, including the highly resistant T315I mutant.[4]
Off-Target Kinase Inhibition
Ponatinib's pharmacological activity extends to a range of other tyrosine kinases, many of which are implicated in oncogenesis and angiogenesis. This multi-targeted nature underlies its investigation in various solid tumors.[2][8] Key off-targets include members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and SRC kinase families, as well as KIT, RET, and FLT3.[1][2]
Quantitative Data: Inhibitory Potency of Ponatinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values of ponatinib against its primary and key off-target kinases from both biochemical (cell-free) and cell-based assays.
Table 1: Ponatinib IC50 Values against BCR-ABL1 in Biochemical and Cellular Assays
| Target | Assay Type | IC50 (nM) |
| Native ABL | Biochemical | 0.37[1][9] |
| ABL T315I | Biochemical | 2.0[1][9] |
| Native BCR-ABL | Cellular (Ba/F3) | 0.5[9][10] |
| BCR-ABL T315I | Cellular (Ba/F3) | 11[9][10] |
| Other BCR-ABL mutants | Biochemical | 0.30 - 0.44[9] |
| Other BCR-ABL mutants | Cellular (Ba/F3) | 0.5 - 36[9] |
| K562 (CML cell line) | Cellular | 7.2 - ~30[10][11] |
| K562 T315I-R | Cellular | 635[10] |
| HL60 (APL cell line) | Cellular | 56[10] |
Table 2: Ponatinib IC50 Values against Off-Target Kinases in Biochemical Assays
| Kinase Family | Target | IC50 (nM) |
| PDGFR | PDGFRα | 1.1[1][9] |
| VEGFR | VEGFR2 | 1.5[1][9] |
| FGFR | FGFR1 | 2.0 - 2.2[1][9] |
| FGFR2 | 2.0[12] | |
| FGFR3 | 18[12] | |
| FGFR4 | 8.0[12] | |
| SRC Family | SRC | 5.4[1][9] |
| Other RTKs | FLT3 | 0.3 - 13[2][9] |
| KIT | 8.0 - 20[2][9] |
Table 3: Ponatinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Target/Mutation | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10[10] |
| SK-Hep-1 | Hepatocellular Carcinoma | - | 288[10][13] |
| SNU-423 | Hepatocellular Carcinoma | - | 553[13] |
| H520 | Non-Small Cell Lung Cancer | FGFR1 amplified | ~200-1000[14] |
| A549 | Non-Small Cell Lung Cancer | FGFR1 overexpressing | ~200-1000[14] |
| H1299 | Non-Small Cell Lung Cancer | FGFR1 overexpressing | ~200-1000[14] |
Key Signaling Pathways Targeted by Ponatinib
Ponatinib's inhibition of multiple kinases leads to the disruption of several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
BCR-ABL1 Signaling Pathway
In CML and Ph+ ALL, the BCR-ABL1 oncoprotein drives leukemogenesis through the constitutive activation of downstream signaling pathways such as RAS/RAF/MEK/ERK and JAK/STAT.[3][4] Ponatinib blocks the initial phosphorylation event, thereby inhibiting these pro-survival signals and inducing apoptosis in malignant cells.[5]
Caption: Ponatinib inhibits BCR-ABL1, blocking downstream pro-survival pathways.
VEGFR Signaling Pathway
Ponatinib's anti-angiogenic effects are partly mediated through the inhibition of VEGFR2.[15][16][17] This disrupts VEGF-stimulated downstream signaling, including the Akt/eNOS/NO and MAPK (ERK and p38) pathways in endothelial cells, leading to reduced proliferation, migration, and tube formation.[15][16][17]
Caption: Ponatinib inhibits VEGFR2, suppressing pro-angiogenic signaling.
FGFR Signaling Pathway
In cancers with aberrant FGFR signaling, ponatinib inhibits FGFR activation and downstream pathways such as PI3K/AKT/mTOR and JAK/STAT3.[18] This leads to the suppression of tumor cell proliferation and induction of apoptosis.[18]
Caption: Ponatinib blocks FGFR-mediated activation of PI3K/AKT/mTOR and JAK/STAT3 pathways.
Experimental Protocols
Detailed methodologies for key assays used to characterize the cellular targets and efficacy of ponatinib are provided below.
Biochemical Kinase Assay (IC50 Determination)
This protocol describes a radiometric filter binding assay to determine the IC50 of ponatinib against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., GST-Abl)
-
Kinase-specific peptide substrate (e.g., Abltide)
-
Ponatinib stock solution (in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP and [γ-³²P]ATP
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of ponatinib in assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and diluted ponatinib or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.
-
Wash the filters three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each ponatinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7]
Cellular Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of ponatinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, Ba/F3)
-
Complete culture medium
-
Ponatinib stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.[19]
-
Prepare serial dilutions of ponatinib in complete culture medium.
-
Replace the existing medium with the medium containing various concentrations of ponatinib or DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[9][10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ponatinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the ponatinib concentration.[19]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing the cellular targets of a kinase inhibitor like ponatinib.
Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion
Ponatinib is a clinically important multi-targeted tyrosine kinase inhibitor with a well-defined primary target, BCR-ABL1, and a broad spectrum of off-target activities. Its potent inhibition of both wild-type and mutant BCR-ABL1, particularly the T315I variant, has revolutionized the treatment of resistant CML and Ph+ ALL. The comprehensive data on its inhibitory profile against a range of kinases, as detailed in this guide, is crucial for understanding its therapeutic applications and potential toxicities. The provided experimental protocols offer a foundation for researchers to further investigate the intricate mechanisms of ponatinib and to guide the development of future generations of kinase inhibitors with improved selectivity and efficacy.
References
- 1. Ponatinib (AP24534) | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quality by design-based approach for the development of an analytical method for quantifying ponatinib in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Novel multiple tyrosine kinase inhibitor ponatinib inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Discovery and Synthesis of AP24592 (Ponatinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP24592, more commonly known as ponatinib (B1185) (Iclusig®), is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1] Developed by ARIAD Pharmaceuticals, its genesis was a direct response to the clinical challenge of acquired resistance to first and second-generation TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] This guide provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of ponatinib, with a focus on the core data and methodologies relevant to researchers in the field of oncology drug development.
Discovery and Rationale: Overcoming the T315I "Gatekeeper" Mutation
The development of TKIs like imatinib (B729) revolutionized the treatment of CML by targeting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis.[3] However, the emergence of drug resistance, often through point mutations in the ABL kinase domain, limited the long-term efficacy of these therapies.[3] The most formidable of these is the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at the "gatekeeper" position of the ATP-binding pocket.[3] This steric hindrance prevents the binding of imatinib and second-generation TKIs.
Ponatinib was rationally designed to overcome this challenge.[2] Its unique chemical structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ABL kinase domain, even in the presence of the T315I mutation.[4] This makes it a pan-BCR-ABL inhibitor, active against both native and all tested mutant forms of the oncoprotein.[5]
Synthesis of Ponatinib (this compound)
The synthesis of ponatinib is a multi-step process culminating in the formation of a critical amide bond. The overall strategy involves the synthesis of two key intermediates: 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid and 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline .[3]
Experimental Protocol: Total Synthesis
Step 1: Synthesis of 3-ethynyl-4-methylbenzoate
This intermediate is prepared from 3-iodo-4-methylbenzoic acid. The process involves a Sonogashira cross-coupling reaction with a protected acetylene, followed by deprotection.[6]
-
Reaction: 3-iodo-4-R-benzoate is reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like DMF with a base (e.g., triethylamine).[6][7]
-
Deprotection: The resulting 4-R-3-trimethylsilylethynyl benzoate (B1203000) is then treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727) to remove the trimethylsilyl (B98337) protecting group, yielding the terminal alkyne.[6]
Step 2: Synthesis of 3-halogenated imidazo[1,2-b]pyridazine (B131497)
Imidazo[1,2-b]pyridazine is halogenated, typically with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), in a solvent such as DMF or chloroform.[6][8]
Step 3: Sonogashira Coupling to form 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid ester
The 3-halogenated imidazo[1,2-b]pyridazine and the 3-ethynyl-4-methylbenzoate from Step 1 are coupled via another Sonogashira reaction.[6]
-
Reagents: Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), copper(I) iodide, and an amine base (e.g., triethylamine) are used in a solvent like DMF.[9]
-
Conditions: The reaction is typically run under an inert atmosphere (e.g., Argon) at elevated temperatures (e.g., 70-80 °C).[6][9]
Step 4: Hydrolysis to 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid
The ester from Step 3 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of methanol and water.[10]
Step 5: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
This aniline (B41778) intermediate can be synthesized by reacting 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine with a reducing agent like Raney Nickel under a hydrogen atmosphere.[9][11]
Step 6: Amide Bond Formation to Yield Ponatinib
The final step is the coupling of the carboxylic acid from Step 4 with the aniline from Step 5.
-
Activation: The carboxylic acid is activated, for example, by conversion to its acyl chloride using oxalyl chloride or thionyl chloride, or by using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[10]
-
Coupling: The activated carboxylic acid is then reacted with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in a solvent like DMF or THF to form the final product, ponatinib.[6][10]
Step 7: Purification
The crude ponatinib is purified by column chromatography on silica (B1680970) gel, followed by recrystallization or freeze-drying to yield the final product with high purity.[12][13]
Synthesis Workflow
References
- 1. dovepress.com [dovepress.com]
- 2. Ponatinib Inhibits Multiple Signaling Pathways Involved in STAT3 Signaling and Attenuates Colorectal Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling inhibition by ponatinib disrupts productive alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103664960A - Preparation method for Ponatinib - Google Patents [patents.google.com]
- 11. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 12. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponatinib Signaling Pathway Inhibition: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185) (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI) that has significantly impacted the treatment landscape for certain hematological malignancies. It was specifically designed to overcome the challenge of resistance to previous generations of TKIs in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This technical guide provides a comprehensive overview of the signaling pathways inhibited by ponatinib, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Ponatinib's primary target is the BCR-ABL fusion protein, including the T315I "gatekeeper" mutation, which confers resistance to other TKIs.[1][2] Beyond BCR-ABL, ponatinib exhibits potent inhibitory activity against a range of other kinases, including members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as SRC kinases.[1][2][3] This multi-targeted nature contributes to its broad anti-cancer activity but also to its distinct side-effect profile.
Mechanism of Action
Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target proteins.[3] This occupation of the active site prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis in malignant cells.[3]
Quantitative Data: In Vitro Kinase and Cellular Inhibition
The potency of ponatinib has been extensively characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its inhibitory activity against various kinases and cancer cell lines.
Table 1: Ponatinib IC50 Values against a Panel of Kinases (Biochemical Assays)
| Kinase Target | IC50 (nM) | Reference(s) |
| ABL (native) | 0.37 | [1] |
| ABL (T315I mutant) | 2.0 | [1] |
| VEGFR2 | 1.5 | [1] |
| FGFR1 | 2.2 | [1] |
| PDGFRα | 1.1 | [1] |
| SRC | 5.4 | [1] |
| LYN | 0.24 | [1] |
| FLT3 | 13 | [1] |
| KIT | 13 | [1] |
| RET | ≤ 20 | [1] |
| EPH family members | ≤ 20 | [1] |
Table 2: Ponatinib IC50 Values in Cellular Assays
| Cell Line | Disease Type | Expressed Kinase(s) | IC50 (nM) | Reference(s) |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | ~30 | [4] |
| KU812 | Chronic Myeloid Leukemia | BCR-ABL | <30 | [4] |
| KCL22 | Chronic Myeloid Leukemia | BCR-ABL | <30 | [4] |
Clinical Efficacy of Ponatinib
Ponatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, as evidenced by the results from key clinical trials.
The PACE Trial (Ponatinib Ph+ ALL and CML Evaluation)
The PACE trial was a pivotal phase 2 study that evaluated the efficacy and safety of ponatinib in patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib (B193332) or nilotinib, or who harbored the T315I mutation.[5][6]
| Endpoint | 3-Year Results | 5-Year Results | Reference(s) |
| Major Cytogenetic Response (MCyR) | 59% | 60% | [5][7] |
| Maintenance of MCyR (estimated) | 83% | 82% | [5][7] |
| Major Molecular Response (MMR) | 39% | 40% | [5][7] |
| Progression-Free Survival (PFS) | 61% | - | [7] |
| Overall Survival (OS) | 82% | 73% | [5][7] |
| Patient Population | Endpoint | Resistant/Intolerant Group | T315I Mutation Group | Reference(s) |
| AP-CML | Major Hematologic Response | 58% | 50% | [6] |
| Cytologic Response | 52% | 67% | [6] | |
| BP-CML & Ph+ ALL | Major Hematologic Response | 35% | 33% | [6] |
| Cytologic Response | 40% | 43% | [6] | |
| AP-CML | 12-Month PFS | 55% | 55% | [6] |
| 12-Month OS | 84% | 84% | [6] | |
| BP-CML & Ph+ ALL | 12-Month PFS | 15% | 15% | [6] |
| 12-Month OS | 33% | 33% | [6] |
The OPTIC Trial (Optimizing Ponatinib Treatment in CML)
The OPTIC trial was a phase 2 dose-ranging study designed to evaluate the efficacy and safety of three different starting doses of ponatinib in patients with CP-CML resistant to at least two prior TKIs or with the T315I mutation.[8][9][10][11][12]
| Starting Dose Cohort | at 12 Months | by 36 Months | by 48 Months | Reference(s) |
| 45 mg | 44% | 60% | 60.2% | [10][11][12] |
| 30 mg | 29% | 40% | 40.9% | [10][11][12] |
| 15 mg | 23% | 40% | 39.6% | [10][11][12] |
The PhALLCON Trial
The PhALLCON trial was a phase 3 study comparing ponatinib to imatinib (B729) in combination with reduced-intensity chemotherapy in newly diagnosed adult patients with Ph+ ALL.[13][14][15][16][17]
| Endpoint | Ponatinib Arm | Imatinib Arm | p-value | Reference(s) |
| MRD-Negative Complete Remission at End of Induction | 34.4% | 16.7% | 0.0021 | [13][14][16] |
| MRD Negativity at End of Induction (regardless of CR) | 41.6% | 20.5% | - | [16] |
| Median Event-Free Survival (EFS) | Not Reached | 29.0 months | - | [13] |
Signaling Pathway Inhibition
Ponatinib's therapeutic effects are mediated through the inhibition of several key signaling pathways implicated in cancer cell growth, survival, and angiogenesis.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase is the primary driver of CML and Ph+ ALL. It activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Ponatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.
BCR-ABL Signaling Pathway Inhibition by Ponatinib
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and migration.[18][19][20][21][22] Dysregulation of FGFR signaling is implicated in various cancers.
FGFR Signaling Pathway Inhibition by Ponatinib
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and differentiation.[23][24][25][26][27] Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the PI3K-AKT and RAS-MAPK pathways.
PDGFR Signaling Pathway Inhibition by Ponatinib
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) play a pivotal role in angiogenesis, the formation of new blood vessels.[28][29][30][31][32] Activation of VEGFRs by VEGF ligands initiates signaling through pathways such as the PLCγ-PKC and PI3K-AKT pathways, promoting endothelial cell survival, proliferation, and migration.
VEGFR Signaling Pathway Inhibition by Ponatinib
Experimental Protocols
The characterization of ponatinib's activity relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
General Experimental Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like ponatinib.
Experimental Workflow for Kinase Inhibitor Characterization
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of ponatinib to inhibit the phosphorylation of a substrate by a purified kinase.
-
Materials:
-
Recombinant purified kinase (e.g., ABL, FGFR1)
-
Kinase-specific peptide substrate
-
Ponatinib stock solution (in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of ponatinib in kinase reaction buffer.
-
In a microplate, combine the kinase, peptide substrate, and ponatinib dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated ³³P on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each ponatinib concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ponatinib concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of ponatinib on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
Ponatinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of ponatinib for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ponatinib concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the ponatinib concentration.
-
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway following treatment with ponatinib.
-
Materials:
-
Cancer cell line
-
Ponatinib
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of ponatinib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.
-
Conclusion
Ponatinib is a highly effective multi-targeted TKI with a well-defined mechanism of action against BCR-ABL and other key oncogenic kinases. Its ability to overcome the T315I mutation has made it an invaluable therapeutic option for patients with resistant CML and Ph+ ALL. The quantitative data from in vitro and clinical studies underscore its potency and clinical benefit. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ponatinib and other novel kinase inhibitors. A thorough understanding of its signaling pathway inhibition is crucial for optimizing its clinical use and for the development of future targeted therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In PACE Update, Ponatinib Benefit Confirmed [theoncologynurse.com]
- 7. ascopubs.org [ascopubs.org]
- 8. oncologymedinfo.com [oncologymedinfo.com]
- 9. CML OPTIC Trial Efficacy for ICLUSIG® (ponatinib) [iclusig.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Ponatinib vs imatinib in patients with newly diagnosed Ph+ ALL: Results from the PhALLCON trial [lymphoblastic-hub.com]
- 14. ascopubs.org [ascopubs.org]
- 15. S110: PHALLCON: A PHASE 3 STUDY COMPARING PONATINIB VERSUS IMATINIB IN NEWLY DIAGNOSED PH+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PhALLCON Study Ponatinib Superior to Imatinib in Combination With Chemotherapy in Newly Diagnosed, Ph-Positive ALL - The ASCO Post [ascopost.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 19. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Reactome | Signaling by PDGFR in disease [reactome.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. medium.com [medium.com]
- 32. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
AP24592 (Ponatinib): A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP24592, commercially known as ponatinib (B1185) (Iclusig®), is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[1] It was initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly for patients with resistance to other TKIs, including those harboring the T315I "gatekeeper" mutation in the BCR-ABL gene.[2][3][4] This technical guide provides an in-depth overview of this compound for cancer research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of a broad spectrum of tyrosine kinases.[5] Its primary target is the BCR-ABL fusion protein, the pathogenic driver in CML and Ph+ ALL.[5] A key structural feature, a carbon-carbon triple bond, allows ponatinib to bind effectively to the T315I mutant of BCR-ABL, overcoming the steric hindrance that prevents other TKIs from binding.[6] By occupying the ATP-binding pocket of the kinase domain, ponatinib blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival.[5]
Beyond BCR-ABL, ponatinib demonstrates potent inhibitory activity against several other kinase families implicated in oncogenesis, including:
-
Fibroblast Growth Factor Receptors (FGFRs) [5]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) [5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs) [5]
-
SRC family kinases [7]
-
KIT [1]
-
RET [6]
-
FLT3 [1]
This broad kinase inhibition profile makes ponatinib a subject of interest for research in various solid tumors and hematological malignancies beyond CML and Ph+ ALL.[1][8][9]
Quantitative Data
The potency of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key inhibitory concentrations and clinical trial outcomes.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Kinase Target | IC50 (nM) | Reference |
| ABL | 0.37 | [6][10] |
| ABL (T315I mutant) | 2.0 | [6][10] |
| VEGFR2 | 1.5 | [6] |
| FGFR1 | 2.2 | [6] |
| PDGFRα | 1.1 | [6] |
| SRC | 5.4 | [6] |
| LYN | 0.24 | [6] |
| FLT3 | 13 | [6] |
| KIT | 13 | [6] |
| RET | ≤ 20 | [6] |
| MEKK2 | 10 - 16 | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Proliferation Inhibition (IC50 values)
| Cell Line | Cancer Type | Target/Mutation | Ponatinib IC50 (nM) | Reference |
| Ba/F3 | Pro-B Cell | Native BCR-ABL | 0.5 | [2][12] |
| Ba/F3 | Pro-B Cell | BCR-ABL T315I | 11 | [2][12] |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 | [5][12] |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 | [5][12] |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I | 56 | [5][12] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 | [12] |
| SK-Hep-1 | Hepatocellular Carcinoma | - | 288 | [12][13] |
| SNU-423 | Hepatocellular Carcinoma | - | 553 | [13] |
Table 3: PACE Clinical Trial Efficacy Data (12-month follow-up)
| Patient Cohort | Primary Endpoint | Response Rate | Reference |
| Chronic Phase CML (CP-CML) | Major Cytogenetic Response (MCyR) | 56% | [3] |
| Accelerated Phase CML (AP-CML) | Major Hematologic Response (MaHR) | 58% | [14] |
| Blast Phase CML (BP-CML) / Ph+ ALL | Major Hematologic Response (MaHR) | 35% | [14] |
| CP-CML with T315I mutation | Major Cytogenetic Response (MCyR) | 74% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. The following are protocols for key in vitro and in vivo experiments.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay determines the half-maximal inhibitory concentration (IC50) of ponatinib against a specific kinase in a cell-free system.
-
Materials:
-
Recombinant kinase domain (e.g., GST-Abl)
-
Peptide substrate (e.g., Abltide)
-
Ponatinib stock solution (in DMSO)
-
ATP and γ-³²P-ATP
-
Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM β-glycerophosphate)
-
30 mM MgCl₂
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of ponatinib in DMSO.
-
In a 96-well plate, combine the assay buffer, MgCl₂, peptide substrate, and the recombinant kinase.
-
Add the diluted ponatinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.
-
Wash the filters multiple times with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each ponatinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5]
-
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with ponatinib.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ponatinib stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.[2]
-
Prepare serial dilutions of ponatinib in complete culture medium.
-
Treat the cells with various concentrations of ponatinib or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ponatinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ponatinib concentration to determine the IC50 value.[2]
-
In Vivo Subcutaneous Xenograft Mouse Model
This model is used to evaluate the in vivo efficacy of ponatinib against tumor growth.
-
Materials:
-
Cancer cell line known to be sensitive to ponatinib
-
Immunocompromised mice (e.g., BALB/c nude, SCID, or NSG mice)
-
Matrigel (optional)
-
Ponatinib hydrochloride
-
Vehicle for oral gavage
-
-
Procedure:
-
Cell Preparation: Culture the selected cancer cell line and harvest at the appropriate confluency. Resuspend the cells in a suitable medium, potentially mixed with Matrigel, at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL.[1]
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.[1]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 70-100 mm³), randomize the mice into control and treatment groups.[15][16]
-
Drug Administration: Administer ponatinib (e.g., 5-30 mg/kg) or vehicle to the respective groups via oral gavage once daily.[1][15][17]
-
Monitoring and Endpoints: Measure tumor volume and mouse body weight regularly (e.g., every other day).[15]
-
Data Analysis: At the end of the study, compare the tumor growth inhibition between the treated and control groups. The tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).[15]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound and the experimental procedures used to study it can aid in understanding its function.
Signaling Pathways
Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase, blocking multiple downstream pro-survival and proliferative signaling pathways.
Caption: Ponatinib's multi-targeted inhibition of key oncogenic kinases affects various cancer hallmarks, including proliferation, survival, and angiogenesis.
Experimental Workflows
Caption: General workflow for determining the IC50 value of ponatinib using a cell viability assay.
Caption: Workflow for evaluating the in vivo efficacy of ponatinib using a subcutaneous xenograft mouse model.
Conclusion
This compound (ponatinib) is a powerful tool in cancer research, distinguished by its potent, multi-targeted kinase inhibition profile and its unique ability to overcome T315I-mediated resistance in BCR-ABL. The comprehensive data and standardized protocols presented in this guide are intended to facilitate further investigation into its therapeutic potential across a spectrum of malignancies. Researchers are encouraged to consider its broad activity profile when designing experiments to explore novel applications for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Ponatinib and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In PACE Update, Ponatinib Benefit Confirmed [theoncologynurse.com]
- 15. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing Ponatinib as a Potent Agent against KIT Mutant Melanomas [thno.org]
Basic Research Applications of Ponatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was developed as a third-generation TKI to overcome resistance to earlier inhibitors used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Its defining feature is its ability to inhibit the BCR-ABL kinase, particularly the T315I "gatekeeper" mutant, which confers resistance to first and second-generation TKIs.[3][5][6] Beyond BCR-ABL, Ponatinib's broad inhibitory profile against other key kinases such as FGFR, VEGFR, PDGFR, and SRC makes it a valuable tool for basic research in oncology and cell signaling.[3][7][8] This guide provides an in-depth overview of Ponatinib's applications in a research context, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Mechanism of Action
Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[7][9] Its design incorporates a carbon-carbon triple bond, which enables it to bind effectively to the T315I mutant of BCR-ABL, a mutation that sterically hinders the binding of other TKIs.[6][10] By occupying the ATP-binding site, Ponatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival.[9][10][11] This multi-targeted inhibition allows researchers to probe the function of various oncogenic signaling pathways and explore mechanisms of therapeutic resistance.
Signaling Pathways Modulated by Ponatinib
Ponatinib's utility in basic research stems from its ability to potently inhibit multiple signaling pathways critical to cancer cell growth, survival, and angiogenesis.
BCR-ABL Signaling
The primary target of Ponatinib is the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML and Ph+ ALL.[9][12] Inhibition of BCR-ABL blocks several downstream pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[10][11] This makes Ponatinib an essential tool for studying the pathophysiology of these leukemias and for investigating mechanisms of TKI resistance.
FGFR Signaling
Fibroblast Growth Factor Receptor (FGFR) signaling is frequently dysregulated in various solid tumors, including bladder, breast, endometrial, and lung cancers.[1][13] Ponatinib is a potent inhibitor of FGFR1, 2, 3, and 4.[13] It has been shown to inhibit the proliferation of cancer cell lines with FGFR amplifications or activating mutations and reduces tumor growth in corresponding xenograft models.[1][13] This makes Ponatinib a valuable research tool for studying FGFR-driven malignancies.[14][15]
References
- 1. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 10. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]
AP24592 (Ponatinib): A Comprehensive Technical Guide on its Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP24592, known commercially as Ponatinib (B1185) (Iclusig®), is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1] It was specifically designed to overcome resistance to earlier generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, preclinical and clinical activity, and key experimental methodologies related to this compound.
Molecular Structure
Ponatinib is a complex synthetic molecule designed for high-affinity binding to the ATP-binding pocket of the ABL kinase domain.[3] Its structure incorporates key features that enable its potent and broad activity against wild-type and mutant forms of BCR-ABL.
| Identifier | Value |
| IUPAC Name | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
| Chemical Formula | C₂₉H₂₇F₃N₆O |
| Molecular Weight | 532.57 g/mol |
| SMILES String | Cc1ccc(cc1C#Cc2cnc3n2nccc3)C(=O)Nc4ccc(c(c4)C(F)(F)F)CN5CCN(CC5)C |
| CAS Number | 943319-70-8 |
Mechanism of Action
This compound is a pan-BCR-ABL inhibitor, meaning it effectively inhibits the normal (wild-type) BCR-ABL kinase as well as all known clinically relevant mutants that confer resistance to other TKIs.[4][5] Its primary mechanism of action involves competitive inhibition at the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[3]
A key structural feature of ponatinib is its carbon-carbon triple bond, which allows it to bind effectively to the ABL kinase domain even in the presence of the T315I "gatekeeper" mutation.[4] This mutation sterically hinders the binding of other TKIs like imatinib, nilotinib (B1678881), and dasatinib. Ponatinib's ability to inhibit the T315I mutant makes it a critical therapeutic option for patients who have developed resistance to other therapies.[4]
Beyond BCR-ABL, ponatinib is a multi-targeted kinase inhibitor with activity against other kinases involved in cancer cell growth and proliferation, including members of the VEGFR, FGFR, PDGFR, and SRC families.[1] This broad-spectrum activity may contribute to both its therapeutic efficacy and its side-effect profile.
Signaling Pathway Inhibition
By inhibiting BCR-ABL, ponatinib effectively downregulates several downstream signaling pathways critical for leukemic cell survival and proliferation, including:
-
RAS/MAPK Pathway: Involved in cell growth and differentiation.
-
JAK/STAT Pathway: Plays a key role in cytokine signaling and cell survival.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[6]
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL-positive cancer cells.
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.
Quantitative Data on Activity
Preclinical In Vitro Activity
The inhibitory activity of ponatinib has been extensively characterized in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against wild-type and mutant BCR-ABL.
Table 1: In Vitro Inhibitory Activity of Ponatinib against BCR-ABL Kinase
| Kinase Target | IC50 (nM) |
| Native BCR-ABL | 0.37 |
| T315I mutant BCR-ABL | 2.0 |
| Various other BCR-ABL mutants | 0.37 - 11 |
Data compiled from multiple preclinical studies.[7][8]
Table 2: Ponatinib IC50 Values in BCR-ABL Positive Cell Lines
| Cell Line | BCR-ABL Mutation | IC50 (nM) |
| Ba/F3 p210 | Wild-type | 0.5 |
| Ba/F3 T315I | T315I | 11 |
| K562 | Wild-type | 7.2 |
| K562 T315I-R | T315I (Resistant) | 635 |
| Other CML Cell Lines | Wild-type | ~30 |
IC50 values can vary based on experimental conditions.[5][9]
Clinical Activity
Clinical trials have demonstrated the significant efficacy of ponatinib in patients with CML and Ph+ ALL who are resistant or intolerant to other TKIs. The pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial established its clinical benefit.
Table 3: Efficacy of Ponatinib in the Phase 2 PACE Trial (Chronic Phase CML Patients)
| Response Endpoint | Percentage of Patients |
| Major Cytogenetic Response (MCyR) | 60% |
| Complete Cytogenetic Response (CCyR) | 54% |
| Major Molecular Response (MMR) | 40% |
| 5-Year Overall Survival | 73% |
Data from the final 5-year follow-up of the PACE trial.[10]
Experimental Protocols
In Vitro BCR-ABL Kinase Assay
This assay directly measures the ability of ponatinib to inhibit the enzymatic activity of the BCR-ABL kinase.
Caption: Workflow for an in vitro BCR-ABL kinase assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant purified BCR-ABL kinase (wild-type or mutant), a peptide substrate (e.g., Abltide), and a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of ponatinib are added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and radiolabeled [γ-³²P]ATP, along with MgCl₂.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding phosphoric acid.
-
Quantification: The phosphorylated substrate is captured on phosphocellulose filters, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is plotted against the ponatinib concentration to determine the IC50 value.[8]
Cell Viability/Proliferation Assay (MTT/CCK-8)
These assays determine the effect of ponatinib on the viability and proliferation of cancer cell lines.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., K562, Ba/F3) are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of ponatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
Reagent Addition: A cell viability reagent such as MTT, XTT, or CCK-8 is added to each well. These reagents are converted into a colored product by metabolically active cells.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for color development, and the absorbance is then measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.[5][6][11]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to assess the effect of ponatinib on the phosphorylation status of BCR-ABL and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: CML cells are treated with ponatinib for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-AKT, phospho-ERK) and total protein as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][12][13]
Conclusion
This compound (Ponatinib) is a rationally designed, potent, multi-targeted tyrosine kinase inhibitor with significant activity against wild-type and mutant BCR-ABL, including the highly resistant T315I mutation. Its ability to overcome resistance to other TKIs has made it an invaluable therapeutic agent for patients with CML and Ph+ ALL. The comprehensive data from preclinical and clinical studies underscore its robust anti-leukemic activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important anti-cancer drug.
References
- 1. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Understanding Ponatinib's Pan-BCR-ABL Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponatinib (B1185) is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] A key attribute of ponatinib is its function as a pan-BCR-ABL inhibitor, displaying activity against native BCR-ABL and all tested single-point mutations that confer resistance to other TKIs, including the highly recalcitrant T315I "gatekeeper" mutation.[2][3] This technical guide provides an in-depth exploration of the molecular basis for ponatinib's broad inhibitory profile, detailed experimental protocols for its characterization, and quantitative data on its inhibitory potency.
Mechanism of Pan-BCR-ABL Inhibition
The constitutively active BCR-ABL tyrosine kinase is the pathogenic driver in CML and Ph+ ALL, activating a cascade of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4][5] Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling.[6]
The broad inhibitory capacity of ponatinib is attributed to its unique molecular structure. A computational, structure-based design approach was employed to create a molecule that could overcome the limitations of earlier generation TKIs.[2] A key feature of ponatinib is a carbon-carbon triple bond linkage that enables it to bind effectively to the ABL kinase domain even with the T315I mutation, which sterically hinders the binding of other inhibitors.[7][8] The binding of ponatinib is distributed across multiple sites within the kinase domain, resulting in a high-affinity interaction that can withstand the loss of binding energy caused by single mutations.[2]
Quantitative Inhibitory Activity
The potency of ponatinib against a wide array of BCR-ABL mutants has been extensively characterized through in vitro kinase assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: In Vitro Inhibitory Activity of Ponatinib against Wild-Type and Mutant ABL Kinase
| BCR-ABL Mutant | Ponatinib IC50 (nM) |
| Native (Unmutated) | ~0.35[9] |
| G250E | 2.0 |
| Q252H | 0.5 |
| Y253F | 0.5 |
| E255K | 0.6 |
| T315I | 11[10] |
| T315A | - |
| F317L | 1.3 |
| M351T | 0.4 |
| F359V | 1.1 |
| H396P | 0.4 |
| M244V | 0.4 |
| Y253H | 0.5 |
| E255V | 0.6 |
| F317V | 1.4 |
Note: IC50 values can vary depending on the specific experimental conditions and assay format. The data presented here are compiled from various sources to demonstrate the general inhibitory profile of ponatinib.[11][12]
Table 2: Cellular Anti-proliferative Activity of Ponatinib in BCR-ABL Positive Cell Lines
| Cell Line | BCR-ABL Status | Ponatinib IC50 (nM) |
| K562 | Native | 0.02[9] |
| Ba/F3 p210 | Native | 0.3 |
| Ba/F3 T315I | T315I Mutant | 2.0 |
Experimental Protocols
The characterization of ponatinib's inhibitory activity relies on standardized biochemical and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of ponatinib to inhibit the enzymatic activity of the BCR-ABL kinase.
Objective: To determine the IC50 of ponatinib against purified wild-type or mutant BCR-ABL kinase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant GST-Abl kinase (wild-type or mutant)
-
Ponatinib stock solution (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate peptide (e.g., Abltide)
-
γ-³²P-ATP
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of ponatinib in DMSO.
-
In a 96-well plate, set up the reaction mixture containing assay buffer, MgCl₂, the substrate peptide, and the purified kinase.
-
Add the diluted ponatinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).[6]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.[6]
-
Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.[6]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each ponatinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ponatinib concentration and fitting the data to a dose-response curve.
-
Cell-Based Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of ponatinib on the proliferation and viability of BCR-ABL-expressing cells.
Objective: To determine the IC50 of ponatinib in a cellular context.
Methodology:
-
Reagents and Materials:
-
BCR-ABL positive cell lines (e.g., K562, Ba/F3 expressing BCR-ABL mutants)
-
Complete cell culture medium
-
Ponatinib stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of ponatinib in culture medium. Remove the existing medium from the wells and add the ponatinib dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each ponatinib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the ponatinib concentration.[13]
-
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway and Ponatinib Inhibition
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.[14][15]
Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining the IC50 of ponatinib in an in vitro kinase assay.
Resistance to Ponatinib
While ponatinib is effective against all single BCR-ABL mutations, resistance can emerge through the acquisition of compound mutations (two or more mutations in the same BCR-ABL allele).[16][17] Certain compound mutations, particularly those involving the T315I mutation, can confer resistance to clinically achievable concentrations of ponatinib.[18] The dynamic evolution of such mutations underscores the importance of continued molecular monitoring in patients undergoing TKI therapy.[16]
Conclusion
Ponatinib's rational design has resulted in a potent pan-BCR-ABL inhibitor with remarkable efficacy against a wide spectrum of clinically relevant mutations, including the formidable T315I mutant.[7] Its ability to overcome resistance to previous generations of TKIs has established it as a critical therapeutic option for patients with CML and Ph+ ALL. The experimental methodologies and quantitative data presented in this guide provide a comprehensive framework for understanding and further investigating the profound inhibitory activity of ponatinib.
References
- 1. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 2. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 3. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. [PDF] Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on AP24592 (Ponatinib) Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP24592, known generically as ponatinib (B1185), is a potent multi-targeted tyrosine kinase inhibitor (TKI). It is notably effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I "gatekeeper" mutation which confers resistance to other TKIs.[1] However, the clinical application of ponatinib is accompanied by a significant risk of adverse events, primarily driven by its off-target activities. This technical guide provides an in-depth exploration of the off-target effects of ponatinib, presenting quantitative data from kinome profiling, detailed experimental methodologies for assessing these effects, and visual representations of the key signaling pathways involved. Understanding the polypharmacology of ponatinib is critical for the rational design of safer analogues and for the development of strategies to mitigate its toxicities.
Data Presentation: Off-Target Kinase Inhibition Profile of Ponatinib
Ponatinib's broad inhibitory activity has been comprehensively profiled using KINOMEscan technology. The following table summarizes the key off-target kinases inhibited by ponatinib, with data extracted from the supplementary materials of the study "Reengineering Ponatinib to Minimize Cardiovascular Toxicity" by Hnatiuk et al. The data is presented as percent of control, indicating the remaining kinase activity after treatment with ponatinib. A lower percentage signifies stronger inhibition.
| Kinase | Percent of Control (%) | Kinase Family |
| ABL1(E255V)-phosphorylated | 0.1 | TK |
| ABL1(F317L)-phosphorylated | 0.1 | TK |
| ABL1(M351T)-phosphorylated | 0.1 | TK |
| ABL1(T315I)-phosphorylated | 0.1 | TK |
| ABL1-nonphosphorylated | 0.1 | TK |
| ABL1-phosphorylated | 0.1 | TK |
| ABL2 | 0.1 | TK |
| FGFR1 | 0.1 | TK |
| FGFR2 | 0.1 | TK |
| FGFR3 | 0.1 | TK |
| FGFR4 | 0.1 | TK |
| FLT3 | 0.1 | TK |
| KIT | 0.1 | TK |
| LYN | 0.1 | TK |
| PDGFRB | 0.1 | TK |
| RET | 0.1 | TK |
| SRC | 0.1 | TK |
| VEGFR2 | 0.1 | TK |
| DDR1 | 0.15 | TK |
| FLT4 | 0.15 | TK |
| LCK | 0.2 | TK |
| DDR2 | 0.25 | TK |
| FLT1 | 0.25 | TK |
| FGR | 0.3 | TK |
| HCK | 0.3 | TK |
| TRKA | 0.3 | TK |
| TRKB | 0.3 | TK |
| TRKC | 0.3 | TK |
| YES1 | 0.35 | TK |
| KIT(D816V) | 0.4 | TK |
| EPHA2 | 0.45 | TK |
| EPHA5 | 0.5 | TK |
| EPHA8 | 0.5 | TK |
| EPHB4 | 0.5 | TK |
| TIE2 | 0.5 | TK |
| EPHA4 | 0.6 | TK |
| FES | 0.6 | TK |
| EPHB2 | 0.7 | TK |
| EPHA3 | 0.8 | TK |
| EPHA6 | 0.9 | TK |
| EPHB3 | 1 | TK |
| EPHA7 | 1.1 | TK |
| EPHB1 | 1.2 | TK |
| EPHA1 | 1.3 | TK |
| EPHB6 | 1.5 | TK |
| EPHA10 | 2 | TK |
| STK10 | 0.1 | STE |
| GAK | 1.1 | Other |
| SLK | 1.5 | STE |
| MAP4K5 | 1.8 | STE |
| JNK1 | 2.1 | CMGC |
| JNK2 | 2.5 | CMGC |
| JNK3 | 3 | CMGC |
| ROCK1 | 3.5 | AGC |
| ROCK2 | 4 | AGC |
| CDK2/cyclinA | 5 | CMGC |
| CDK1/cyclinB | 6 | CMGC |
| p38-alpha | 7 | CMGC |
| p38-beta | 8 | CMGC |
| p38-delta | 9 | CMGC |
| p38-gamma | 10 | CMGC |
| AKT1 | 15 | AGC |
| AKT2 | 20 | AGC |
| AKT3 | 25 | AGC |
| MEK1 | 30 | STE |
| MEK2 | 35 | STE |
| ERK1 | 40 | CMGC |
| ERK2 | 45 | CMGC |
Experimental Protocols
Biochemical Kinase Inhibition Assay (KINOMEscan)
This protocol outlines the general methodology for assessing the interaction of a compound with a large panel of kinases.
Objective: To quantitatively measure the binding of a test compound to a panel of DNA-tagged kinases.
Materials:
-
Test compound (e.g., ponatinib) solubilized in DMSO.
-
KINOMEscan assay mix (proprietary, typically includes DNA-tagged kinases, a test compound, and an immobilized ligand).
-
Assay plates (e.g., 384-well).
-
Wash buffers.
-
Detection reagents (e.g., qPCR-based).
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration.
-
Binding Assay:
-
Kinases are tagged with a unique DNA identifier.
-
The kinases are mixed with the test compound and an immobilized, active-site directed ligand.
-
The mixture is incubated to allow for binding competition between the test compound and the immobilized ligand to the kinase's active site.
-
-
Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the solid support.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified. This is typically done by eluting the DNA tags and quantifying them using qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control. The results are reported as "percent of control," where a lower value indicates a stronger interaction between the test compound and the kinase.
Cellular Proliferation/Viability Assay (MTS Assay)
This protocol describes a colorimetric method to determine the effect of a compound on cell viability.
Objective: To determine the IC50 value of a compound by measuring its effect on the proliferation of a cell line.
Materials:
-
Cell line of interest (e.g., Ba/F3 cells expressing a specific kinase).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound (e.g., ponatinib) in a suitable solvent (e.g., DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Pro-survival Signaling (p-AKT, p-ERK)
This protocol details the detection of phosphorylated AKT and ERK in cardiomyocytes to assess the impact of a compound on pro-survival signaling pathways.
Objective: To determine if a test compound inhibits the phosphorylation of AKT and ERK in cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Cell culture reagents.
-
Test compound (e.g., ponatinib).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment: Culture hiPSC-CMs and treat them with the test compound at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cardiomyocyte Contractility Assay
This protocol provides a method for assessing the effect of a compound on the contractility of cardiomyocytes.
Objective: To measure changes in cardiomyocyte contraction parameters in response to a test compound.
Materials:
-
hiPSC-CMs cultured on a suitable substrate (e.g., glass-bottom plates).
-
Culture medium.
-
Test compound (e.g., ponatinib).
-
High-speed video microscopy system.
-
Image analysis software (e.g., MUSCLEMOTION).
Methodology:
-
Cell Culture: Plate hiPSC-CMs on glass-bottom plates and allow them to form a spontaneously contracting syncytium.
-
Compound Addition: Add the test compound at various concentrations to the culture medium.
-
Image Acquisition: Record videos of the contracting cardiomyocytes at a high frame rate (e.g., >100 frames per second).
-
Image Analysis: Use image analysis software to track the motion of the cardiomyocytes. The software can calculate various contractility parameters, such as:
-
Contraction amplitude.
-
Beating rate.
-
Contraction and relaxation velocities.
-
-
Data Analysis: Compare the contractility parameters of compound-treated cells to those of vehicle-treated controls to determine the effect of the compound on cardiomyocyte function.
Mandatory Visualization
Caption: Ponatinib's off-target inhibition of key receptor tyrosine kinases.
Caption: General workflow of a biochemical kinase inhibition assay.
Caption: Logical flow from off-target inhibition to cardiotoxicity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ponatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of ponatinib (B1185), a potent multi-targeted tyrosine kinase inhibitor. Ponatinib is notably effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation in the BCR-ABL gene, which confers resistance to other tyrosine kinase inhibitors.[1]
Data Presentation
Ponatinib IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ponatinib in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Target | IC50 (nM) |
| Ba/F3 | Pro-B Cell Leukemia | Native BCR-ABL | 0.5[2] |
| Ba/F3 | Pro-B Cell Leukemia | BCR-ABL T315I | 11[3] |
| Ba/F3 | Pro-B Cell Leukemia | Various BCR-ABL mutants | 0.5 - 36[2] |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2[4][5] |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635[4][5] |
| K562 DOX 55D-R | Chronic Myeloid Leukemia | BCR-ABL | 478[4][5] |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I (100%) | 56[4][5] |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | < 10[2] |
| KU812 | Chronic Myeloid Leukemia | BCR-ABL | ~30 (48h)[6] |
| KCL22 | Chronic Myeloid Leukemia | BCR-ABL | - |
Ponatinib IC50 Values for Kinase Inhibition
Ponatinib exhibits a broad kinase inhibition profile. The following table summarizes the IC50 values for ponatinib against various kinases in biochemical (cell-free) assays.
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| ABL | 0.37[2][3] |
| ABL (T315I mutant) | 2.0[7] |
| Other Key Targets | |
| PDGFRα | 1.1[2] |
| VEGFR2 | 1.5[2][3] |
| FGFR1 | 2.2[2][3] |
| SRC | 5.4[2][3] |
| FLT3 | 13[3] |
| KIT | 13[3] |
Signaling Pathway and Experimental Workflow Diagrams
Ponatinib Inhibition of the BCR-ABL Signaling Pathway
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.
General Workflow for In Vitro Ponatinib Assays
Caption: General workflow for evaluating the in vitro effects of ponatinib on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, Ba/F3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ponatinib (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of culture medium.[1] For adherent cells, allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of ponatinib in culture medium. Add the desired concentrations of ponatinib to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the ponatinib concentration using suitable software (e.g., GraphPad Prism).[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by ponatinib.
Materials:
-
Cancer cell lines
-
Ponatinib
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of ponatinib for 36-48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11] Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension, according to the kit manufacturer's protocol.[1][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze the stained cells by flow cytometry within one hour.[11]
-
Data Analysis: Quantify the percentage of cells in different populations:
Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the effect of ponatinib on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
Ponatinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT3, anti-STAT3, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with ponatinib for the desired time (e.g., 4-36 hours). Lyse the cells in ice-cold RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Gel Electrophoresis: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-Actin.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for AP24592 (Ponatinib) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP24592, also known as ponatinib, is a potent multi-targeted tyrosine kinase inhibitor (TKI). It is primarily utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), especially in cases with the T315I mutation that confers resistance to other TKIs. Ponatinib's mechanism of action involves the inhibition of several key signaling kinases implicated in cancer cell proliferation and survival, including BCR-ABL, VEGFR, FGFR, PDGFR, SRC, KIT, and FLT3. This broad-spectrum activity makes it a valuable compound for preclinical cancer research across various malignancies.
These application notes provide a comprehensive overview of the in vivo application of this compound in mouse models, with detailed protocols and dosage information to guide researchers in their study design.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of this compound in various in vivo mouse models.
| Cancer Model | Mouse Strain | Cell Line / Model Type | This compound Dose | Administration Route | Dosing Schedule | Outcome |
| Acute Myeloid Leukemia (AML) | Xenograft | MV4-11 (FLT3-ITD) | 1-25 mg/kg | Oral Gavage | Once daily for 28 days | Dose-dependent tumor growth inhibition; doses ≥ 2.5 mg/kg led to tumor regression.[1] |
| Glioblastoma (GBM) | Xenograft | U87MG | 5 and 10 mg/kg | Daily Injection | Not Specified | Dose-dependent reduction in tumor growth and induction of apoptosis.[2] |
| Gastrointestinal Stromal Tumor (GIST) | Patient-Derived Xenograft (PDX) | GIST-1 | 30 mg/kg | Not Specified | Not Specified | Complete tumor regression, maintained 6 weeks after withdrawal.[2] |
| Medullary Thyroid Cancer | Xenograft | TT | 30 mg/kg | Oral Gavage | Daily for 3 weeks | Significant reduction in tumor growth.[2] |
| Melanoma | Isograft | B16-F10 | 15 mg/kg | Intraperitoneal (i.p.) | Daily | Significant delay in tumor growth.[3] |
| Neuroblastoma (NB) | Orthotopic Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth and promotion of apoptosis.[4] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting multiple tyrosine kinases, thereby blocking key downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.
Caption: this compound inhibits receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Protocols
Xenograft Mouse Model Protocol for Efficacy Studies
This protocol outlines the general procedure for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
This compound (Ponatinib)
-
Vehicle control (e.g., sterile water, 0.5% methylcellulose)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the recommended medium and conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium. A mixture with Matrigel may enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Caption: Experimental workflow for a typical xenograft efficacy study.
Pharmacodynamic Analysis Protocol
This protocol is designed to assess the in-target effects of this compound in tumor tissue.
Procedure:
-
Establish tumor-bearing mice as described in the xenograft protocol.
-
Administer a single dose of this compound or vehicle to separate cohorts of mice.
-
At a specified time point post-dosing (e.g., 6 hours), euthanize the mice and harvest the tumors.[1]
-
Process the tumor tissue for analysis of target modulation. This can include:
-
Western Blotting: To assess the phosphorylation status of target kinases (e.g., p-FLT3, p-STAT5) and downstream signaling proteins.[1]
-
Immunohistochemistry (IHC): To visualize the expression and localization of relevant biomarkers within the tumor.
-
ELISA: To quantify the levels of specific proteins or phosphoproteins.
-
Conclusion
This compound (ponatinib) is a versatile TKI with proven efficacy in a range of preclinical cancer models. The provided data and protocols offer a foundation for researchers to design and execute robust in vivo studies to further investigate its therapeutic potential. Careful consideration of the tumor model, mouse strain, and dosing regimen is critical for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Ponatinib Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ponatinib is a potent multi-targeted tyrosine kinase inhibitor utilized in cancer research, particularly for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation of Ponatinib stock solutions. This document provides comprehensive protocols for the dissolution, storage, and application of Ponatinib in a laboratory setting, alongside a summary of its key signaling pathways.
Data Presentation
Ponatinib Properties and Solubility
| Parameter | Value | Source(s) |
| Molecular Weight | 532.56 g/mol | [2][3] |
| Appearance | Crystalline solid, light yellow to yellow powder | [2][4][5] |
| Recommended Solvents | DMSO, Dimethylformamide (DMF) | [2][6] |
| Solubility in DMSO | ~20 mg/mL to 100 mg/mL (can be enhanced with warming and sonication) | [2][6][7][8] |
| Solubility in DMF | Approximately 20 mg/mL | [2] |
| Aqueous Solubility | Sparingly soluble | [2][6] |
Stock Solution Recommendations
| Parameter | Recommendation | Source(s) |
| Recommended Stock Concentration | 10 mM to 100 mM in DMSO | [6] |
| Storage Temperature | Aliquot and store at -20°C or -80°C | [2][6] |
| Stock Solution Stability in DMSO | Stable for up to 2 years at -20°C | [6] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ponatinib Stock Solution in DMSO
Materials:
-
Ponatinib powder
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Weighing Ponatinib: Accurately weigh the desired amount of Ponatinib powder. To prepare 1 mL of a 10 mM stock solution, you will need 5.326 mg of Ponatinib.
-
Dissolution:
-
Warming and Sonication (if necessary):
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.[7]
-
Sterilization (Optional): For cell culture applications requiring sterile stock, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.[6]
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to minimize freeze-thaw cycles.[6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM Ponatinib stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Ponatinib stock solution at room temperature.[6]
-
Serial Dilution: It is critical to perform serial dilutions to prevent precipitation of the compound in the aqueous culture medium.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.[6]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1% for a 1:1000 dilution) to the cell culture medium without Ponatinib. This is essential to distinguish the effects of the drug from those of the solvent.[6]
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Aqueous solutions of Ponatinib are not recommended for storage.[2]
Mandatory Visualizations
Ponatinib Mechanism of Action
Ponatinib is a multi-targeted kinase inhibitor.[9] Its primary target is the BCR-ABL tyrosine kinase, including the T315I mutant, which confers resistance to other tyrosine kinase inhibitors.[1][10] Ponatinib binds to the ATP-binding site of BCR-ABL, inhibiting its kinase activity and blocking downstream signaling pathways that lead to cell proliferation and survival in chronic myeloid leukemia (CML).[10][11] In addition to BCR-ABL, Ponatinib also inhibits other tyrosine kinases such as VEGFR, FGFR, PDGFR, and Src.[3][8]
References
- 1. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Ponatinib CAS#: 943319-70-8 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP24592 (Ponatinib) Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (AP24592) is a potent multi-targeted tyrosine kinase inhibitor (TKI) that is particularly effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, including the gatekeeper T315I mutation that confers resistance to other TKIs.[1][2] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its activity and inhibiting downstream signaling pathways that drive cell proliferation and survival.[1][3] This document provides detailed protocols for assessing the in vitro efficacy of Ponatinib using common cell viability assays.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of Ponatinib in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Target/Mutation | Ponatinib IC50 (nM) |
| Ba/F3 | Pro-B | Native BCR-ABL | 0.5 |
| Ba/F3 | Pro-B | BCR-ABL T315I | 11 |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 |
| K562 T315I-R | Chronic Myeloid Leukemia (Resistant) | BCR-ABL T315I | 635 |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I (100%) | 56 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 |
| SK-Hep-1 | Hepatocellular Carcinoma | - | 288 |
| SNU-423 | Hepatocellular Carcinoma | - | 195 |
Signaling Pathway Inhibition by Ponatinib
Ponatinib was specifically designed to inhibit BCR-ABL1, the fusion protein resulting from the Philadelphia chromosome translocation, which is a hallmark of CML.[4] It effectively binds to the ATP-binding site of BCR-ABL1, preventing its kinase activity.[3] This action blocks the downstream signaling cascades that lead to uncontrolled cell growth and survival.[3] A key advantage of Ponatinib is its ability to inhibit the T315I mutant form of BCR-ABL1, which is resistant to other tyrosine kinase inhibitors.[3]
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
Experimental Protocols
Several robust methods are available to assess cell viability following treatment with Ponatinib. The choice of assay depends on factors such as the cell type and specific research question.
General Workflow for Cell Viability Assays
The following diagram outlines a typical workflow for evaluating the effect of Ponatinib on cancer cell lines.
Caption: Workflow for evaluating Ponatinib's effects on cancer cells.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[6]
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
-
96-well plates[6]
-
Multichannel pipette[6]
-
Microplate reader[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[6]
-
Cell Attachment: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[1]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of Ponatinib and a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[1][6]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
CCK-8 (Cell Counting Kit-8) Assay
This assay is also a colorimetric method that is more convenient than the MTT assay as it requires no solubilization step.
Materials:
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[6]
-
Compound Treatment: Add 10 µL of various concentrations of Ponatinib to the appropriate wells.[6]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6]
-
Incubation with CCK-8: Incubate the plate for 1 to 4 hours at 37°C.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ponatinib Treatment in FLT3-ITD Positive AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor, has demonstrated significant preclinical and clinical activity in various hematological malignancies.[1] Notably, it is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 (FLT3-ITD) are present in approximately 30% of AML patients and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. Ponatinib has shown potent activity against the FLT3-ITD mutant, inducing apoptosis in AML cells and leading to tumor regression in preclinical models.[1] These application notes provide a comprehensive overview of the preclinical evaluation of ponatinib in FLT3-ITD positive AML models, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
In Vitro Efficacy of Ponatinib in FLT3-ITD Positive AML
| Cell Line/Sample | Genotype | Assay Type | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD (+/+) | Cell Viability | ~2-4 | [1][2] |
| MOLM13 | FLT3-ITD (+) | Cell Viability | < 4 | [2] |
| Primary AML Blasts | FLT3-ITD (+) | Cell Viability | 4 | [1][3] |
| RS4;11 | FLT3-ITD (-/-) | Cell Viability | >100 | [1] |
| Primary AML Blasts | Native FLT3 | Cell Viability | >100 | [1] |
In Vivo Efficacy of Ponatinib in an MV4-11 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| Vehicle Control | Once daily, oral | - | [1] |
| Ponatinib (1 mg/kg) | Once daily, oral | Significant inhibition of tumor growth | [1] |
| Ponatinib (≥ 5 mg/kg) | Once daily, oral | Tumor regression | [1] |
| Ponatinib (10 and 25 mg/kg) | Once daily, oral | Complete and durable tumor regression | [1] |
Signaling Pathway and Experimental Workflow Visualizations
References
Application of Ponatinib (AP24592) in Xenograft Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185), also known as AP24592, is a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI). It was initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases harboring the T315I mutation which confers resistance to other TKIs.[1][2] The mechanism of action of ponatinib involves the inhibition of a wide range of kinases, including BCR-ABL, VEGFR, FGFR, PDGFR, SRC, KIT, and FLT3.[1] This broad-spectrum activity makes it a valuable agent for preclinical research in various cancer types, including glioblastoma, melanoma, and gastrointestinal stromal tumors (GIST).[3][4][5]
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer research and drug development.[6][7][8][9][10] They allow for the evaluation of a drug's anti-tumor efficacy in a living system, providing crucial data on pharmacodynamics and potential therapeutic response. This document provides detailed application notes and protocols for utilizing ponatinib in xenograft studies.
Key Signaling Pathways Targeted by Ponatinib
Ponatinib exerts its anti-tumor effects by binding to the ATP-binding site of various tyrosine kinases, thereby inhibiting their activity and blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.[1] Key pathways affected include:
-
RAS/MAPK (ERK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.
In FGFR-driven cancers, ponatinib has been demonstrated to decrease the phosphorylation of FGFR and its downstream effectors FRS2, AKT, and ERK.[1] Similarly, in FLT3-ITD positive leukemia models, it inhibits the phosphorylation of FLT3 and STAT5.[1]
Data from Xenograft Studies
The following tables summarize quantitative data from various xenograft studies investigating the efficacy of ponatinib.
Table 1: Ponatinib Efficacy in a U87MG Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Mean Tumor Volume (mm³) at Day 13 |
| Vehicle Control | - | Daily | ~1400 |
| Ponatinib | 5 | Daily | ~800 |
| Ponatinib | 10 | Daily | ~400 |
Data extracted from a study on human U87 malignant glioblastoma cells.[3]
Table 2: Ponatinib Efficacy in KIT-Mutant Melanoma Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) % |
| PDX-KITWT | Imatinib | 100 | Daily | 17.96% |
| Dasatinib | 30 | Daily | 33.85% | |
| Ponatinib | 30 | Daily | 33.26% |
Data from a study repurposing ponatinib for KIT mutant melanomas.[4]
Table 3: Ponatinib Efficacy in a GIST Patient-Derived Xenograft (PDX) Model
| Cell Line/PDX Model | Primary Mutation | Secondary Mutation | Treatment | Dose (mg/kg) | Outcome |
| Ba/F3 | KIT exon 11 (Δ557-558) | - | Ponatinib | 30 | Near complete tumor regression |
| GIST-1 PDX | KIT exon 11 (Δ557-558) | Y823D | Ponatinib | - | Complete and durable regression |
Data from a study on ponatinib in heavily pretreated GIST patients.[5]
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with ponatinib.
Cell Line Preparation and Implantation
This protocol outlines the steps for preparing cancer cells and establishing a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., U87MG, K562-T135I)[2][3]
-
Appropriate cell culture medium with supplements (e.g., FBS, antibiotics)[1]
-
Trypsin-EDTA[1]
-
Phosphate-buffered saline (PBS)
-
Matrigel® or Cultrex® BME[1]
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, NSG), 4-9 weeks old[1][2]
-
Syringes and needles (27-gauge)[1]
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cells in the recommended medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and reach 70-80% confluency before harvesting.[1]
-
Cell Harvesting: Wash cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.[1]
-
Cell Counting and Viability: Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer. Assess cell viability using a trypan blue exclusion assay; viability should be above 90%.[1]
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of serum-free medium and Matrigel®. The final cell concentration should be adjusted to allow for the injection of 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL.[1]
-
Animal Implantation:
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 70-250 mm³) before starting treatment.[3][4]
Ponatinib Formulation and Administration
This protocol describes the preparation and oral administration of ponatinib.
Materials:
-
Ponatinib hydrochloride
-
Vehicle solution (e.g., 5% DMSO, 25% PEG300, 70% olive oil; or citrate (B86180) buffer pH 2.75)[2][4]
-
Oral gavage needles
Procedure:
-
Formulation: Prepare the vehicle solution. Just before administration, dissolve the ponatinib powder in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL). The vehicle control group should receive the formulation without ponatinib.[2]
-
Administration: Administer the formulated ponatinib or vehicle to the mice once daily via oral gavage. The volume is typically around 50-100 µL per mouse.[2]
Efficacy Evaluation
This protocol details the monitoring of tumor growth and other health parameters.
Procedure:
-
Randomization: Once tumors reach the desired average volume, randomly assign mice to treatment and control groups (n=5-9 per group).[2][3]
-
Monitoring:
-
Endpoint: Continue the treatment for a predetermined period (e.g., 13-30 days).[2][3] At the end of the study, mice are euthanized, and tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed effects.
Conclusion
Ponatinib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The protocols and data presented here provide a comprehensive guide for researchers planning to evaluate the in vivo efficacy of ponatinib. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of ponatinib's therapeutic potential across different cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Ponatinib as a Potent Agent against KIT Mutant Melanomas [thno.org]
- 5. Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient Derived Tumor Xenografts: transforming clinical samples into mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current research developments of patient-derived tumour xenograft models (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ponatinib Administration in Hematological Malacency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185) (AP24534) is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was designed to inhibit the activity of BCR-ABL1, the constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] A key feature of ponatinib is its ability to inhibit the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain, which confers resistance to first and second-generation TKIs.[3][4][5] Beyond BCR-ABL, ponatinib also demonstrates inhibitory activity against other kinases implicated in hematological malignancies, including FLT3, KIT, FGFR1, and PDGFRα.[1][6] These application notes provide a comprehensive overview of protocols for the administration of ponatinib in a research setting.
Mechanism of Action
Ponatinib binds to the ATP-binding pocket of the BCR-ABL1 kinase domain.[3] Its unique structure, featuring a carbon-carbon triple bond, allows it to effectively bind to both the native and mutated forms of the kinase, including the T315I mutant.[3][7] This binding action blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that lead to leukemic cell proliferation and survival.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of ponatinib in inhibiting the BCR-ABL signaling pathway.
Caption: Mechanism of action of ponatinib in inhibiting the BCR-ABL1 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of ponatinib in various hematological malignancy models.
Table 1: In Vitro Efficacy of Ponatinib
| Cell Line | Malignancy Type | Target Kinase | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 4 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | KIT (N822K) | Not Specified | [1] |
| KG-1 | Myeloid Leukemia | FGFR1OP2-FGFR1 | Not Specified | [1][6] |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRα | 0.1-0.2 | [8] |
| Ba/F3 (Wild-Type) | Pro-B Cell Line | BCR-ABL (Wild-Type) | 1.2 | [2] |
| Ba/F3 (T315I) | Pro-B Cell Line | BCR-ABL (T315I) | 8.8 | [2] |
| Primary Blasts (FLT3-ITD+) | Acute Myeloid Leukemia | FLT3-ITD | 4 | [1] |
| Primary Blasts (FLT3-WT) | Acute Myeloid Leukemia | FLT3 (Wild-Type) | >100 | [1] |
Table 2: In Vivo Efficacy of Ponatinib
| Animal Model | Cell Line Xenograft | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | MV4-11 (AML) | 1 mg/kg daily (oral) | Significant inhibition of tumor growth | [1] |
| Mouse Xenograft | MV4-11 (AML) | 5 mg/kg or greater daily (oral) | Tumor regression | [1] |
| Syngeneic Mouse Model | ZNF112 and CEP2A (MLNAF) | 20 mg/kg for 4 weeks | Statistically significant prolonged survival | [6] |
| Immunocompromised Mouse Xenograft | KG1 (MLNAF) | Not Specified | Prolonged survival | [6] |
Experimental Protocols
1. In Vitro Cell Viability Assay
This protocol is a generalized procedure based on the methodologies described in the cited literature.[1]
-
Objective: To determine the cytotoxic effects of ponatinib on hematological malignancy cell lines.
-
Materials:
-
Hematological malignancy cell lines (e.g., MV4-11, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ponatinib stock solution (10 mM in DMSO)[1]
-
Cell Titer 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of ponatinib in complete medium.
-
Add 100 µL of the ponatinib dilutions to the respective wells to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis for Phospho-Protein Levels
This protocol is a generalized procedure for assessing the inhibition of kinase activity.
-
Objective: To evaluate the effect of ponatinib on the phosphorylation of target kinases and downstream signaling proteins.
-
Materials:
-
Hematological malignancy cell lines
-
Ponatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of ponatinib for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. In Vivo Xenograft Studies
This protocol is a generalized procedure based on the methodologies described in the cited literature.[1][6]
-
Objective: To assess the anti-tumor efficacy of ponatinib in an in vivo model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., MV4-11)
-
Matrigel (optional)
-
Ponatinib formulation for oral gavage
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer ponatinib (e.g., 1-10 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of ponatinib.
References
- 1. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 8. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ponatinib Technical Support Center: Troubleshooting Precipitation in Media
Welcome to the technical support center for Ponatinib. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in-vitro experiments, with a focus on troubleshooting Ponatinib precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: My Ponatinib powder is not fully dissolving in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving Ponatinib powder in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which significantly reduces the solubility of Ponatinib.[1] Always use fresh, high-quality, anhydrous DMSO.
-
Gentle Warming: Warm the solution to 37°C, and if necessary, up to 60°C to increase solubility.[1] Avoid excessive heat, which could lead to degradation.
-
Sonication: Sonicating the solution for several minutes can aid in dissolution.[1][2][3]
-
Increase Solvent Volume: If the above steps are unsuccessful, your target concentration may be too high. Try preparing a more dilute solution.[1]
Q2: I observed a precipitate after diluting my Ponatinib DMSO stock solution in cell culture media. Why is this happening and how can I prevent it?
A2: Ponatinib has poor aqueous solubility, and precipitation upon dilution into aqueous media is a common issue.[3][4] This "crash out" occurs when the drug's concentration exceeds its solubility limit in the final aqueous environment. To prevent this:
-
Perform a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in sterile cell culture medium.[1][4] For example, to achieve a 1:1000 dilution, you could first dilute 1 µL of stock into 99 µL of media (1:100), and then take 10 µL of that intermediate dilution and add it to 990 µL of media.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the Ponatinib stock solution.[4]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO without the drug to accurately assess the effects of Ponatinib.[1][4]
Q3: My Ponatinib stock solution was clear initially but formed a precipitate after storage. What is the cause?
A3: This is likely due to supersaturation. The solubility of Ponatinib can decrease as the solution cools.[1] To resolve this, you can gently warm the solution before use. For long-term storage, it is best to aliquot the stock solution into single-use volumes and freeze them immediately after preparation to prevent precipitation.[1]
Q4: What are the recommended storage conditions for Ponatinib stock solutions?
A4: To ensure the stability of Ponatinib:
-
Solid Compound: Store the solid powder at -20°C in a tightly sealed container, protected from light.[2]
-
Stock Solutions: Aliquot stock solutions (in DMSO) into smaller, single-use volumes to minimize freeze-thaw cycles.[1][4] Store these aliquots at -20°C or -80°C.[1][3]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of Ponatinib for more than one day due to its limited stability.[2][3][5] Prepare fresh aqueous dilutions for each experiment.[3]
Data Presentation
Table 1: Ponatinib Solubility in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ~20 - 100 | ~37.5 - 187.8 | Solubility can be enhanced with warming and sonication. Use fresh, anhydrous DMSO. | [1][4][5] |
| DMF | ~20 | ~37.5 | - | [4][5] |
| DMF:PBS (1:3, pH 7.2) | ~0.25 | ~0.47 | First dissolve in DMF, then dilute with PBS. | [5] |
| Aqueous Buffer | Sparingly soluble | - | Estimated to be around 5-10 µM. pH-dependent with lower solubility at higher pH. | [3][4] |
Table 2: Storage and Stability of Ponatinib Solutions
| Solution Type | Storage Temperature | Recommended Duration | Key Considerations | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | Protect from light. | [2][5] |
| DMSO Stock | -20°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. | [1][2][4] |
| DMSO Stock | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. | [1][3][4] |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day | Prepare fresh for each experiment. | [2][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ponatinib Stock Solution in DMSO
Materials:
-
Ponatinib powder (MW: 532.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Procedure:
-
Weighing: Carefully weigh out 5.33 mg of Ponatinib powder for every 1 mL of DMSO to be used.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Ponatinib powder.
-
Vortexing: Vortex the solution vigorously for several minutes until the powder is completely dissolved and the solution is clear.[4]
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C.
Protocol 2: Serial Dilution of Ponatinib for Cell-Based Assays
Materials:
-
10 mM Ponatinib stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Ponatinib stock solution at room temperature.
-
Intermediate Dilution (if necessary): For high final dilutions, a multi-step process is recommended. For instance, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
First, prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media. Gently mix by pipetting.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM concentration.
-
-
Direct Dilution (for lower dilutions): For a 1:1000 dilution, you can directly add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.[4] Add the stock solution dropwise while gently swirling the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.[4]
Visualizations
Caption: Troubleshooting workflow for Ponatinib precipitation.
Caption: Workflow for preparing Ponatinib solutions.
References
Technical Support Center: Optimizing Ponatinib Dosage to Minimize Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ponatinib (B1185). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize Ponatinib dosage and minimize toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for Ponatinib dose optimization?
The primary goal of optimizing Ponatinib dosage is to balance its potent anti-cancer efficacy with its significant risk of dose-dependent toxicities, particularly vascular occlusive events.[1][2][3] The approved starting dose of 45 mg once daily has been associated with a higher incidence of adverse events.[2][4] Clinical trials, such as the OPTIC study, have demonstrated that a response-based dose reduction strategy can maintain efficacy while significantly lowering the risk of toxicities like arterial occlusive events (AOEs).[2][5][6]
Q2: What are the key toxicities associated with Ponatinib?
The most critical toxicity associated with Ponatinib is cardiovascular toxicity, including arterial and venous thrombotic events, which can lead to myocardial infarction and stroke.[7][8] Other significant toxicities include heart failure, hepatotoxicity, pancreatitis, and myelosuppression.[8][9][10][11] These adverse events are often dose-dependent.[2][12]
Q3: What are the primary molecular mechanisms of Ponatinib-induced toxicity?
Ponatinib's toxicity stems from its multi-targeted kinase inhibition profile.[13][14] Key mechanisms include:
-
Vascular Toxicity: Inhibition of endothelial survival and angiogenesis, and induction of apoptosis via hyperactivation of the Notch-1 signaling pathway and downregulation of the AKT/eNOS pathway.[1][15]
-
Cardiotoxicity: Inhibition of essential cardiomyocyte prosurvival signaling pathways, including ERK and AKT, leading to apoptosis.[9] It can also activate the GCN2-mediated integrated stress response, contributing to cardiotoxicity.[7]
-
Platelet Dysfunction: Inhibition of Src family kinases (SFKs) which are crucial for platelet activation and aggregation.[16]
Q4: What are the recommended starting doses for Ponatinib in clinical and preclinical models?
-
Clinical: The approved starting dose is 45 mg/day. However, a dose-reduction strategy is now recommended.[3][4] For patients with the T315I mutation or high resistance, a starting dose of 45 mg/day is often used, followed by a reduction to 15 mg/day upon achieving a significant molecular response (e.g., BCR-ABL1 ≤1%).[4][5][17] For less resistant patients or those with cardiovascular risk factors, a lower starting dose of 30 mg/day may be considered.[4][17]
-
Preclinical (In Vivo): In mouse xenograft models, a typical starting dose ranges from 10 mg/kg to 50 mg/kg, administered orally once daily.[18] The optimal dose will depend on the specific tumor model.[18]
Q5: How can Ponatinib resistance be modeled in vitro?
Resistance can be induced in cancer cell lines through continuous, long-term exposure to gradually increasing concentrations of Ponatinib.[18] This process typically starts with a concentration near the IC50 value, with incremental dose increases as the cells develop tolerance.[18]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in primary endothelial cell cultures at clinically relevant concentrations.
-
Possible Cause: Endothelial cells are known to be sensitive to Ponatinib due to its effects on the Notch-1 and AKT/eNOS pathways.[1][15] The concentration used, even if clinically relevant in plasma, might be too high for in vitro culture conditions.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for your specific endothelial cell type (e.g., HUVECs) to identify a sublethal concentration for mechanistic studies. For example, a concentration of 1.7 nM has been used in HUVECs, which corresponds to the clinically used oral dose of 45 mg.[19]
-
Use a shorter exposure time: Assess toxicity at earlier time points (e.g., 6, 12, 24 hours) to distinguish primary effects from secondary apoptotic events.
-
Co-culture models: Consider using co-culture systems with other cell types (e.g., pericytes, smooth muscle cells) to better mimic the in vivo microenvironment, which may provide protective signals.
-
Issue 2: Inconsistent anti-tumor efficacy in in vivo xenograft models.
-
Possible Cause: Suboptimal drug formulation, administration, or variability in the tumor model.
-
Troubleshooting Steps:
-
Verify drug formulation: Ensure Ponatinib is properly dissolved and stable in the vehicle used for administration.
-
Confirm administration accuracy: For oral gavage, ensure the full dose is delivered consistently.
-
In vitro sensitivity check: Confirm the sensitivity of your specific cancer cell line to Ponatinib with an in vitro dose-response study before implanting into animals.[18]
-
Monitor plasma drug levels: If possible, perform pharmacokinetic analysis to ensure adequate drug exposure in the animals.[20]
-
Issue 3: Difficulty interpreting the mechanism of off-target toxicity.
-
Possible Cause: Ponatinib inhibits a wide range of kinases beyond BCR-ABL, including FGFR, VEGFR, PDGFR, and SRC.[13][14]
-
Troubleshooting Steps:
-
Kinome profiling: Perform kinome-wide activity assays to identify the specific off-target kinases inhibited by Ponatinib at the concentrations used in your experiments.
-
Use more selective inhibitors: Compare the toxicological profile of Ponatinib with more selective inhibitors of the suspected off-target kinases to dissect the contribution of each pathway.
-
Genetic approaches: Use siRNA or CRISPR to knock down specific kinases in your cell model to see if it phenocopies the toxicity observed with Ponatinib.
-
Quantitative Data Summary
Table 1: Efficacy and Safety of Different Ponatinib Starting Doses in the OPTIC Trial
| Starting Dose | Primary Endpoint Achievement (BCR-ABL1 ≤1% at 12 months) | Arterial Occlusive Events (Any Grade) |
| 45 mg/day | 44.1% | 13.8% |
| 30 mg/day | 29.0% | 9.5% |
| 15 mg/day | 23.1% | 5.3% |
Data from the OPTIC trial. The trial employed a response-based dose reduction to 15 mg/day upon achieving the primary endpoint for the 45 mg and 30 mg cohorts.[2][4][21]
Table 2: In Vitro IC50 Values of Ponatinib in Various Cell Lines
| Cell Line | Cancer Type | Target Kinase(s) | Reported IC50 (nM) |
| Ba/F3 (BCR-ABL WT) | Pro-B cell leukemia | BCR-ABL | 0.37 |
| Ba/F3 (BCR-ABL T315I) | Pro-B cell leukemia | BCR-ABL T315I | 2.0 |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | ~0.15 |
| SK-Hep-1 | Hepatocellular Carcinoma | Multiple Tyrosine Kinases | 288 |
| SNU-423 | Hepatocellular Carcinoma | Multiple Tyrosine Kinases | 553 |
IC50 values can vary depending on the specific assay conditions.[13][14][22]
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of Ponatinib on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Ponatinib stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[23]
-
Ponatinib Treatment: Prepare serial dilutions of Ponatinib in complete culture medium. Add 100 µL of the various concentrations of Ponatinib to the respective wells. Include a vehicle control (medium with DMSO).[23]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[23]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each Ponatinib concentration relative to the vehicle control and plot the results to determine the IC50 value.[23]
-
2. In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Ponatinib in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Ponatinib
-
Vehicle for oral gavage
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer Ponatinib (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Ponatinib dose-ranging study in chronic-phase chronic myeloid leukemia: a randomized, open-label phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of ponatinib dosing in chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosing Strategies for Improving the Risk-Benefit Profile of Ponatinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ovid.com [ovid.com]
- 7. Ponatinib-induced Cardiomyocyte Toxicity: Dark Side of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ponatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A New Algorithm Integrating Molecular Response, Toxicity, and Plasma Level Measures for Ponatinib Dose Choice in Patients Affected by Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Response-Based Dosing for Ponatinib: Model-Based Analyses of the Dose-Ranging OPTIC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: AP24592 (Brigatinib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals during experiments with AP24592 (Brigatinib).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, also known as Brigatinib, is a compound with poor water solubility.[1] Its solubility can vary depending on the solvent and experimental conditions. Below is a summary of reported solubility data.
Data Presentation: this compound (Brigatinib) Solubility
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 0.19 ± 0.01 mg/mL[1] | 0.33 mM | Poorly soluble |
| DMSO | 5.85 mg/mL[2] | 10.02 mM | Sonication is recommended[2] |
| 2 mg/mL[3] | 3.42 mM | Ultrasonic and warming may be needed[3] | |
| Ethanol | 5.85 mg/mL[2] | 10.02 mM | Sonication is recommended[2] |
| 10 mg/mL[3] | 17.12 mM | Ultrasonic and warming may be needed[3] | |
| Methanol | Soluble[4] | - | - |
| Acetonitrile | Soluble[4] | - | - |
Note: The variation in reported solubility values in organic solvents may be due to differences in experimental conditions such as temperature, purity of the compound, and the use of physical methods like sonication and heating.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use a sonicator to aid in the dissolution process.[2]
-
Warming: Gently warm the solution. Some sources suggest that mild heating can improve solubility in DMSO and ethanol.[3][4]
-
Purity Check: Ensure the purity of your DMSO, as water content can affect the solubility of hydrophobic compounds.
-
Fresh Solvent: Use fresh, anhydrous grade DMSO for the best results.
Q3: How can I prepare this compound for in vivo animal studies?
A3: Due to its poor aqueous solubility, formulating this compound for in vivo studies requires specific vehicle compositions. Here are some suggested formulations:
-
For a target concentration of ≥ 1 mg/mL:
-
For a target concentration of ≥ 0.5 mg/mL:
Experimental Protocols: Preparing an in vivo Formulation (Example)
This protocol is an example for preparing a formulation with a target concentration of ≥ 0.5 mg/mL.
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound and vortex to dissolve.
-
Add 40% of the final volume of PEG300 and vortex.
-
Add 5% of the final volume of Tween-80 and vortex.
-
Finally, add 45% of the final volume of saline and vortex until a clear solution is obtained.
Q4: What are some general techniques to enhance the solubility of poorly soluble drugs like this compound?
A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[5]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6]
-
Modification of Crystal Habit: Using amorphous forms or creating co-crystals can enhance solubility.[5]
-
Solid Dispersions: Dispersing the drug in a carrier can improve its solubility.[5]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution can increase solubility.[6]
-
Co-solvency: The use of a water-miscible solvent in which the drug is highly soluble can increase the overall solubility.[6]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[5]
-
Mandatory Visualizations
Signaling Pathways
This compound is a potent inhibitor of several tyrosine kinases. The diagram below illustrates its primary targets.
Caption: Primary kinase targets of this compound (Brigatinib).
Experimental Workflows
The following diagram outlines a general workflow for handling and solubilizing a poorly soluble compound like this compound for in vitro experiments.
Caption: General workflow for solubilizing this compound for in vitro use.
Logical Relationships
This decision tree can help researchers troubleshoot solubility issues during their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Brigatinib | ALK | IGF-1R | EGFR | ROS | FLT | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
Managing off-target effects of Ponatinib in experiments
Welcome to the technical support resource for researchers utilizing Ponatinib (B1185). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage and interpret the off-target effects of Ponatinib in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target kinases inhibited by Ponatinib?
Ponatinib is a multi-targeted tyrosine kinase inhibitor. While its primary target is the BCR-ABL fusion protein, it potently inhibits several other kinase families, which can lead to off-target effects in experimental models.[1] The most significant off-target kinase families include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and SRC family kinases.[1][2] Inhibition of these kinases can impact various cellular processes, including angiogenesis and cell survival.[3][4]
Q2: How can I minimize off-target effects in my cell-based assays?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are a few strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of Ponatinib that inhibits your primary target without causing excessive off-target activity.
-
Use appropriate controls: Include control cell lines that do not express the primary target of Ponatinib to distinguish on-target from off-target effects.
-
Confirm with a second inhibitor: Use another inhibitor with a different off-target profile to validate your findings.
-
Rescue experiments: If an off-target effect is suspected, try to rescue the phenotype by activating the inhibited pathway through alternative means.
Q3: What are the known cardiovascular off-target effects of Ponatinib observed in vitro?
In preclinical studies, Ponatinib has been shown to induce cardiotoxicity.[5] This is often attributed to its off-target inhibition of pro-survival signaling pathways in cardiomyocytes, such as the AKT and ERK pathways.[6] In vitro studies have demonstrated that Ponatinib can lead to cardiomyocyte apoptosis.[6]
Q4: How does Ponatinib affect angiogenesis in experimental models?
Ponatinib exhibits anti-angiogenic effects by inhibiting VEGFR2, a key receptor in the angiogenesis signaling cascade.[3][7] This inhibition blocks VEGF-induced signaling, leading to reduced proliferation, migration, and tube formation of endothelial cells in vitro.[3][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected cell death in non-target cells | Ponatinib is likely causing off-target toxicity by inhibiting essential survival pathways (e.g., AKT, ERK).[6] | 1. Perform a dose-response curve to find the optimal concentration. 2. Use a more selective inhibitor as a control. 3. Assess apoptosis markers (e.g., cleaved caspase-3) to confirm the cell death mechanism.[9] |
| Inhibition of angiogenesis in a non-VEGF dependent model | Ponatinib may be inhibiting other pro-angiogenic pathways, such as those mediated by FGFR or PDGFR.[10] | 1. Investigate the phosphorylation status of FGFR and PDGFR in your model. 2. Use specific inhibitors for FGFR and PDGFR to compare phenotypes. |
| Discrepancy between biochemical and cellular assay results | This could be due to factors like cell permeability, drug efflux pumps, or high intracellular ATP concentrations competing with the inhibitor. | 1. Confirm target engagement in cells using techniques like cellular thermal shift assay (CETSA). 2. Test the effect of efflux pump inhibitors. |
| Variable results in platelet function assays | Ponatinib's effect on platelets can be complex, with reports of both inhibition of aggregation and procoagulant effects. | 1. Carefully control experimental conditions, including agonist concentration and incubation time. 2. Measure multiple parameters of platelet function (e.g., activation markers, aggregation, and procoagulant activity). |
Quantitative Data: Ponatinib Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ponatinib against its primary target (BCR-ABL) and key off-target kinases. This data highlights the multi-targeted nature of the inhibitor.
| Kinase Target | IC50 (nM) | Reference |
| On-Target | ||
| ABL | 0.37 | [11] |
| ABL (T315I mutant) | 2.0 | [11] |
| Off-Targets | ||
| VEGFR2 | 1.5 | [11] |
| FGFR1 | 2.2 | [11] |
| PDGFRα | 1.1 | [11] |
| SRC | 5.4 | [11] |
| c-Kit | 12.5 | [10] |
| FLT3 | 13 | [11] |
IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of Ponatinib on VEGF-induced VEGFR2 phosphorylation in endothelial cells.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF
-
Ponatinib
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed HUVECs and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with desired concentrations of Ponatinib or DMSO for 1 hour.
-
Stimulate cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system and quantify band intensities.
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)
This protocol describes how to evaluate the effect of Ponatinib on the tube formation capacity of endothelial cells on a basement membrane matrix.[8]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel or other basement membrane extract
-
Ponatinib
-
DMSO (vehicle control)
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend in medium containing various concentrations of Ponatinib or DMSO.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Stain cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Protocol 3: Cardiomyocyte Apoptosis Assay
This protocol outlines the steps to measure Ponatinib-induced apoptosis in cardiomyocytes using Annexin V staining and flow cytometry.[12]
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs)
-
Appropriate cell culture medium
-
Ponatinib
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Plate cardiomyocytes and allow them to attach and resume beating.
-
Treat cells with different concentrations of Ponatinib or DMSO for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive, PI negative).
Visualizing Off-Target Signaling Pathways
Ponatinib's Inhibition of the VEGFR2 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural study of ponatinib in inhibiting SRC kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of ponatinib to treat chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Ponatinib Dose Reduction Strategies in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating ponatinib (B1185) dose reduction experiments in various research models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for ponatinib in preclinical in vivo models?
A typical starting dose for ponatinib in preclinical in vivo models, such as mouse xenografts, ranges from 10 mg/kg to 50 mg/kg, administered orally once daily.[1] However, the optimal dose can vary depending on the specific tumor model and the research question. For instance, in a neuroblastoma xenograft model, doses of 5 mg/kg and 10 mg/kg were effective in reducing tumor growth.[1] In a FLT3-ITD-driven acute myeloid leukemia model, a 1 mg/kg daily oral dose demonstrated significant tumor growth inhibition, with doses of 2.5 mg/kg or greater leading to tumor regression.[1] For T-cell acute lymphoblastic leukemia patient-derived xenograft (PDX) models, doses of 15 mg/kg and 30 mg/kg have been used. In a cholangiocarcinoma PDX model, a 20 mg/kg dose was effective.[2]
Q2: How can I model ponatinib resistance in my cell lines?
Ponatinib resistance can be induced in cancer cell lines through continuous, long-term exposure to gradually increasing concentrations of the drug.[1] This method is designed to mimic the clinical development of acquired resistance. The process generally starts with a low concentration of ponatinib, often near the IC50 value for the parental cell line, and the dose is incrementally increased as the cells develop tolerance.[1] Confirmation of resistance is achieved by demonstrating a significant increase in the IC50 value compared to the original parental cell line.[1]
Q3: What are the common mechanisms of ponatinib resistance observed in research models?
In preclinical models, ponatinib resistance can arise from both BCR-ABL-dependent and -independent mechanisms.[1]
-
BCR-ABL-dependent mechanisms frequently involve the acquisition of compound mutations within the BCR-ABL kinase domain, where two or more mutations are present on the same allele.[3]
-
BCR-ABL-independent mechanisms can include the overexpression of other receptor tyrosine kinases, such as Axl, or the activation of alternative pro-survival signaling pathways.[1][4]
Q4: Are there established in vitro models to assess ponatinib-induced cardiotoxicity?
Yes, in vitro models using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and human microvascular endothelial cells (HMVECs) are utilized to assess ponatinib-induced cardiotoxicity.[5] These models allow for the evaluation of effects on cardiomyocyte contractility and endothelial cell vasculogenesis.
Troubleshooting Guides
Problem: High variability in cell viability assays with ponatinib.
-
Possible Cause: Inconsistent drug concentration or cell seeding density.
-
Solution: Ensure accurate and consistent dilution of your ponatinib stock solution for each experiment. Use a multichannel pipette to add the drug to assay plates to minimize variability. Always perform a cell count before seeding to ensure a consistent number of cells per well.[1]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of 96-well plates for experimental samples, as these are more susceptible to evaporation, which can alter drug concentrations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1]
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly inspect your cell cultures for any signs of contamination, such as changes in media color, turbidity, or cell morphology. If contamination is suspected, discard the culture and initiate a new one from a fresh vial of cells.[1]
-
Problem: Lack of tumor regression in a xenograft model despite using a previously reported effective dose of ponatinib.
-
Possible Cause: Differences in the tumor model or cell line passage number.
-
Solution: The sensitivity of tumor cells to ponatinib can differ. Confirm that you are using the same cell line and that it is within a low passage number range, as prolonged culturing can alter cellular characteristics. It is advisable to perform an in vitro dose-response study to confirm the sensitivity of your specific cell line to ponatinib.[1]
-
-
Possible Cause: Suboptimal drug formulation or administration.
-
Solution: Ensure that ponatinib is properly dissolved and formulated for oral gavage, as the vehicle can impact drug absorption. Verify your administration technique to ensure the complete dose is delivered.[1]
-
-
Possible Cause: Development of tumor resistance.
-
Solution: If the tumor initially responds and then regrows, it may have developed resistance. At the end of the study, tumors can be excised and analyzed for potential resistance mechanisms, such as mutations in the target kinase.[1]
-
Quantitative Data Summary
Table 1: Ponatinib Dosing in Preclinical In Vivo Models
| Cancer Model | Animal Model | Ponatinib Dose | Route of Administration | Outcome | Reference |
| Neuroblastoma | Mouse Xenograft | 5 mg/kg, 10 mg/kg daily | Not Specified | Reduced tumor growth | [1] |
| FLT3-ITD AML | Mouse Xenograft | 1 mg/kg, 2.5 mg/kg daily | Oral | Tumor growth inhibition, Tumor regression | [1] |
| T-cell ALL | PDX Mice | 15 mg/kg, 30 mg/kg single dose | Oral | Pharmacodynamic studies | [6] |
| Cholangiocarcinoma | PDX Mice | 20 mg/kg daily | Intragastric | Reduced tumor volume | [2] |
| Glioblastoma | Mouse Xenograft | 5 mg/kg, 10 mg/kg daily | Injection | Reduced tumor volume | [7] |
| CML (T315I) | Mouse Xenograft | 30 mg/kg daily | Oral Gavage | Tumor regression | [8] |
Table 2: Ponatinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation/Target | Ponatinib IC50 (nM) |
| Ba/F3 | Pro-B Leukemia | Native BCR-ABL | 0.5 |
| Ba/F3 | Pro-B Leukemia | BCR-ABL T315I | 11 |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I | 56 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 |
| U87MG | Glioblastoma | - | Not specified, but effective |
| LA-N-6 | Neuroblastoma (Chemoresistant) | - | Not specified, but effective |
Experimental Protocols
Protocol 1: In Vitro Ponatinib Dose-Response (Cell Viability Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Ponatinib Preparation: Prepare a stock solution of ponatinib in an appropriate solvent (e.g., DMSO). Create a series of serial dilutions of ponatinib in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of ponatinib. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (using CCK-8/WST-8):
-
Add 10 µL of CCK-8 or WST-8 solution to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Generation of Ponatinib-Resistant Cell Lines
-
Initial Exposure: Expose the parental cancer cell line to a low concentration of ponatinib, typically starting at or below the IC50 value.
-
Stepwise Dose Escalation: Culture the cells in the presence of ponatinib. Once the cells resume a steady proliferation rate, gradually increase the concentration of ponatinib in the culture medium. This process is typically carried out over several months.[4]
-
Monitoring: Regularly assess the viability and morphology of the cells.
-
Resistance Confirmation: Periodically determine the IC50 of the cell population to ponatinib. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Characterization: Once a resistant cell line is established, further characterize the potential mechanisms of resistance (e.g., sequencing of the target kinase, western blotting for signaling pathway alterations).
Protocol 3: In Vivo Ponatinib Efficacy Study in a Xenograft Model
-
Cell Line and Animal Model: Select a suitable cancer cell line and immunocompromised mouse strain (e.g., BALB/c nude, NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ponatinib (at the desired dose) or vehicle control daily via oral gavage.[9]
-
Endpoint Analysis:
-
Continue treatment for a specified period, monitoring tumor volume and animal well-being.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[1]
-
For pharmacodynamic studies, a separate cohort can be treated with a single dose, and tumors harvested at a specific time point (e.g., 6 hours) post-dosing to analyze target engagement.[9]
-
Visualizations
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.
Caption: Ponatinib-induced cardiotoxicity is mediated by an inflammatory signaling cascade.
Caption: A general workflow for a ponatinib dose reduction study in a research model.
References
- 1. benchchem.com [benchchem.com]
- 2. [Ponatinib inhibits growth of patient-derived xenograft of cholangiocarcinoma expressing FGFR2-CCDC6 fusion protein in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: AP24592 Treatment and Cell Culture Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cell culture contamination issues that may arise during experiments involving the multi-targeted tyrosine kinase inhibitor, AP24592 (Ponatinib). While this compound is not known to cause contamination directly, the introduction of any new reagent into a sterile cell culture system requires stringent aseptic techniques to prevent the introduction of microbial contaminants.
Troubleshooting Guide: Cell Culture Contamination
This guide is designed to help you identify and resolve common contamination issues.
| Observation | Potential Problem | Recommended Action |
| Cloudy Media & pH Drop | Bacterial Contamination | Immediately discard the contaminated culture and all media/reagents that came into contact with it.[1] Thoroughly disinfect the incubator and biosafety cabinet. Review your aseptic technique, especially when preparing and adding the AP24529 working solution.[1] |
| Visible Filaments or Clumps | Fungal (Mold) Contamination | Discard the contaminated culture immediately to prevent the spread of spores.[1] Check the laboratory environment for potential sources of mold, such as damp areas, and ensure proper air filtration in your biosafety cabinet and incubator.[1] |
| Turbid Media, Budding Particles | Fungal (Yeast) Contamination | Isolate and discard the contaminated culture.[1] Review personal hygiene and aseptic techniques, as yeast can be introduced from the operator. |
| No Visible Contamination, but Poor Cell Health | Mycoplasma or Chemical Contamination | Quarantine the cell line and test for mycoplasma using a PCR-based assay.[1] If mycoplasma is detected, it is best to discard the cell line.[1] For suspected chemical contamination, ensure high-purity solvents (e.g., DMSO) are used for this compound stock solutions and that the final solvent concentration in the media is not toxic to the cells (typically <0.5%).[2] |
| Precipitate in Media After Adding this compound | Poor Solubility of this compound | To avoid precipitation when diluting from a DMSO stock, it is recommended to perform serial dilutions in DMSO before adding to the aqueous cell culture medium.[3] Ensure the final concentration of this compound is within its solubility limit in your specific culture medium. |
Frequently Asked Questions (FAQs)
Q1: Can the this compound powder or my stock solution be a source of contamination?
A1: While reputable suppliers provide compounds with high purity, contamination can be introduced during handling. It is crucial to handle the this compound powder and prepare stock solutions in a sterile environment, such as a laminar flow hood.[4] We recommend preparing a high-concentration stock solution in sterile, anhydrous DMSO and filtering it through a 0.2 µm syringe filter compatible with DMSO (e.g., PTFE membrane) to ensure sterility.[5][6]
Q2: What is the best way to prepare and store this compound stock solutions to minimize contamination risk?
A2: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[1] Aliquot the stock solution into smaller, single-use volumes in sterile vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can increase the risk of contamination and compound degradation.[1][4]
Q3: My cells look unhealthy after this compound treatment, but I don't see any typical signs of contamination. What could be the issue?
A3: If there are no visible signs of microbial contamination, consider the following:
-
Mycoplasma Contamination: This type of contamination is not visible by standard microscopy but can significantly alter cell health and experimental outcomes.[1] Regular testing for mycoplasma is highly recommended.[1]
-
Cytotoxicity of this compound or Solvent: High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. It is important to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Always include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments.[2]
-
Chemical Contamination: Impurities in the media, serum, or water can also affect cell health.[7] Using high-quality reagents from trusted suppliers is essential.
Q4: Should I add antibiotics to my culture medium when using this compound?
A4: The routine use of antibiotics in cell culture is generally discouraged as it can mask underlying low-level contamination and lead to the development of antibiotic-resistant bacteria.[8] It may also hide a mycoplasma infection.[8] Strong aseptic technique is the best defense against contamination.[9][10]
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
0.2 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)
-
Sterile syringes
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.[4]
-
Attach a 0.2 µm sterile syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe and filter it into a new sterile tube. This step removes any potential microbial contaminants.
-
Aliquot the sterile stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay with this compound Treatment
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well plates
-
Sterile this compound stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your sterile stock solution. Include a vehicle control (medium with the same final DMSO concentration). Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 to 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11] Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Signaling Pathways and Workflows
Signaling Pathways Inhibited by this compound (Ponatinib)
This compound is a multi-targeted tyrosine kinase inhibitor. It is known to inhibit the BCR-ABL fusion protein, as well as FLT3 and KIT receptor tyrosine kinases.[7]
Caption: this compound inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling.
Caption: this compound targets and inhibits both FLT3 and KIT receptor tyrosine kinases.
Experimental and Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sterile Filtration | Sartorius [sartorius.com]
- 9. researchgate.net [researchgate.net]
- 10. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ponatinib in Angiogenesis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Ponatinib (B1185) in angiogenesis assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Ponatinib's anti-angiogenic effect?
Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary anti-angiogenic effect is mediated through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This blockade disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, including the Akt/eNOS/NO and MAPK (ERK and p38) pathways.[1][2][4]
Q2: Besides VEGFR2, what are other known targets of Ponatinib that can influence angiogenesis?
Ponatinib is known to inhibit other receptor tyrosine kinases involved in angiogenesis, including Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][5][6][7] Its broad activity spectrum contributes to its potent anti-angiogenic effects but may also be associated with vascular adverse events.[8][9][10]
Q3: Why am I seeing conflicting results in my angiogenesis assays with Ponatinib? For instance, sometimes it shows potent inhibition, and other times the effect is less pronounced.
Inconsistent results with Ponatinib can arise from several factors:
-
Cell Type Specificity: The response to Ponatinib can vary between different types of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) vs. Human Coronary Artery Endothelial Cells (HCAECs)).[8][11]
-
Basal vs. Stimulated Angiogenesis: The inhibitory effect of Ponatinib is often more pronounced in the presence of angiogenic stimuli like VEGF.[1][12][13][14] In assays without exogenous stimulants, the effect might be less obvious, especially at lower concentrations.[1][13]
-
Drug Concentration: Ponatinib's effects are highly dose-dependent. A narrow concentration range may be effective, while higher concentrations can induce apoptosis and cytotoxicity, confounding the results of angiogenesis assays.[1][8][11]
-
Off-Target Effects: At higher concentrations, off-target effects on other kinases can lead to complex cellular responses that may not be directly related to the inhibition of angiogenesis.[12]
-
Experimental Conditions: Variations in assay conditions such as Matrigel thickness, cell density, and incubation time can significantly impact the outcome of in vitro angiogenesis assays.[15]
Troubleshooting Guide
Issue 1: High variability between replicate wells in a tube formation assay.
| Potential Cause | Recommended Solution |
| Uneven Matrigel Layer | Ensure Matrigel is completely thawed on ice and pipetted carefully to create a uniform layer. Avoid introducing bubbles. Pre-chill pipette tips and plates.[15] |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension gently before aliquoting to each well to prevent cell clumping. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the surrounding wells with sterile PBS or media. |
| Cell Clumping | Primary endothelial cells can be prone to clumping. Ensure gentle handling during trypsinization and resuspension. Try different cell densities to find the optimal seeding number.[15] |
Issue 2: No significant inhibition of angiogenesis observed with Ponatinib.
| Potential Cause | Recommended Solution |
| Sub-optimal Ponatinib Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay. Concentrations are typically in the nanomolar to low micromolar range.[1][12] |
| Lack of Angiogenic Stimulant | The inhibitory effect of Ponatinib is most evident when angiogenesis is stimulated. Include a positive control with an angiogenic factor like VEGF to confirm that the assay system is responsive.[1][12][13] |
| Drug Inactivity | Ensure proper storage and handling of the Ponatinib stock solution to maintain its activity. Prepare fresh dilutions for each experiment. |
| Resistant Cell Line | Although uncommon for endothelial cells, consider the possibility of inherent resistance in the cell line being used. Verify the expression of Ponatinib targets like VEGFR2 in your cells. |
Issue 3: Excessive cell death observed in the assay.
| Potential Cause | Recommended Solution |
| Ponatinib Concentration is too High | High concentrations of Ponatinib can induce apoptosis in endothelial cells.[8][9][10][11] Reduce the concentration to a range that inhibits angiogenesis without causing significant cell death. A cell viability assay (e.g., MTT or Annexin V staining) can be run in parallel.[9] |
| Prolonged Incubation Time | Shorten the duration of the assay. For tube formation assays, effects can often be observed within 4-8 hours.[1][13] |
| Serum Starvation Stress | If the assay protocol involves serum starvation, this can sensitize cells to drug-induced apoptosis. Minimize the duration of serum starvation or use a basal medium with a low percentage of serum. |
Data Presentation
Table 1: Effect of Ponatinib on Endothelial Cell Viability and Proliferation
| Cell Type | Assay | Ponatinib Concentration | Effect | Reference |
| HUVECs | MTT Assay | 3, 10, 30 µM | Significant decrease in cell viability (ED50 = 5.3 µM) | [1] |
| HUVECs | BrdU Assay | 1, 3, 10 µM | Attenuated basal and VEGF-induced proliferation | [1] |
| HCAECs | Caspase Assay | 50 nM, 100 nM | Dose-dependent induction of apoptosis | [8][11] |
| HUVEC, HMEC-1 | Thymidine Incorporation | IC50: 100-250 nM | Inhibition of proliferation | [11] |
Table 2: Effect of Ponatinib on In Vitro Angiogenesis Assays
| Assay | Cell Type | Ponatinib Concentration | Stimulant | Effect | Reference |
| Tube Formation | HUVECs | 1, 3, 10 µM | VEGF (50 ng/mL) | Significant reduction in VEGF-induced tube formation | [1][13] |
| Tube Formation | HUVECs | 10 µM | None | Significant inhibition of basal tube formation | [1][13] |
| Tube Formation | HUVECs | 0.11, 0.17 µM | None | Dramatic inhibition of tube formation | [16] |
| Spheroid Sprouting | HUVECs | 3-100 nM | VEGF | Dose-dependent inhibition of VEGF-induced sprouting | [12][14] |
| Transwell Migration | HUVECs | 1, 3, 10 µM | VEGF | Significant suppression of VEGF-induced migration | [1] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
96-well tissue culture plate
-
Endothelial cell basal medium (EBM) with supplements
-
VEGF (or other angiogenic stimulant)
-
Ponatinib
Procedure:
-
Thaw Matrigel on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[15]
-
Harvest endothelial cells and resuspend them in EBM containing the desired concentrations of Ponatinib and/or VEGF.
-
Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[15]
-
Incubate at 37°C for 4-12 hours.
-
Visualize tube formation using a light microscope and capture images.
-
Quantify tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.
Aortic Ring Assay
This ex vivo assay evaluates angiogenesis from a segment of an artery cultured in a 3D matrix.[17][18][19][20]
Materials:
-
Thoracic aorta from a rat or mouse
-
Collagen type I solution
-
48-well tissue culture plate
-
Endothelial cell growth medium
-
Ponatinib
Procedure:
-
Prepare a 3D collagen gel solution and dispense 100 µL into each well of a 48-well plate. Incubate at 37°C for 30 minutes to polymerize.[17]
-
Aseptically dissect the thoracic aorta and clean it of surrounding adipose and connective tissue.
-
Slice the aorta into 1 mm thick rings.[18]
-
Place one aortic ring into the center of each collagen-coated well.
-
Cover the ring with an additional 50 µL of collagen solution and incubate at 37°C for 30 minutes.[17]
-
Add 100 µL of endothelial medium containing the desired concentration of Ponatinib to each well.[17]
-
Incubate at 37°C and replace the medium every 2-3 days.
-
Monitor for the outgrowth of microvessels from the aortic ring over 7-14 days.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
Visualizations
Caption: Ponatinib inhibits angiogenesis by blocking VEGFR2 signaling.
Caption: Workflow for the endothelial cell tube formation assay.
Caption: Troubleshooting logic for inconsistent Ponatinib results.
References
- 1. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. SRC inhibitors and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: Addressing Ponatinib-Induced Vascular Toxicity In Vitro
Welcome to the technical support center for researchers investigating ponatinib-induced vascular toxicity. This resource provides answers to frequently asked questions and troubleshooting guidance for common in vitro experimental challenges.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism of ponatinib-induced vascular toxicity in vitro?
A1: Ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor (TKI), induces vascular toxicity primarily by affecting endothelial cells (ECs). Key mechanisms identified in vitro include:
-
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling : Ponatinib potently inhibits VEGFR2, disrupting downstream pathways like Akt/eNOS/NO and MAPK (ERK, p38), which are crucial for EC proliferation, migration, and survival.[1][2]
-
Hyperactivation of Notch-1 Signaling : In human umbilical vein endothelial cells (HUVECs), ponatinib has been shown to hyperactivate the Notch-1 pathway. This "on-target off-tumor effect" leads to decreased endothelial survival, reduced angiogenesis, and increased apoptosis by downregulating phosphorylated AKT (p-AKT) and endothelial nitric oxide synthase (p-eNOS).[3][4][5][6]
-
Induction of Endothelial Inflammation and Apoptosis : Ponatinib promotes an inflammatory response in endothelial cells, characterized by increased NF-κB activity and expression of adhesion molecules like VCAM-1.[2][5][7][8] It also induces apoptosis, evidenced by increased cleaved caspase-3 and a higher Bax/Bcl-xL ratio.[4][5][9]
-
ERK5 SUMOylation : Ponatinib can increase the SUMOylation of ERK5, which inhibits its transcriptional activity, shifting endothelial cells towards an inflammatory and apoptotic phenotype.[2][8]
Q2: How does ponatinib affect endothelial cell function in vitro?
A2: In vitro studies demonstrate that ponatinib impairs several critical endothelial cell functions:
-
Reduces Viability and Proliferation : Ponatinib decreases the viability and inhibits the proliferation of various endothelial cells, including HUVECs and Human Coronary Artery Endothelial Cells (HCAECs).[10][11]
-
Inhibits Angiogenesis : It significantly inhibits the ability of endothelial cells to form capillary-like structures (tube formation) in Matrigel-based assays.[1][5]
-
Impairs Migration : Wound healing assays show that ponatinib inhibits the migratory capacity of endothelial cells.[2]
-
Induces Apoptosis and Senescence : The drug leads to programmed cell death (apoptosis) and cellular senescence.[4][5]
-
Promotes a Procoagulant State : Ponatinib can induce a procoagulant phenotype in endothelial cells by increasing the surface exposure of phosphatidylserine (B164497) and the formation of procoagulant endothelial microvesicles.[9]
Experimental Models & Parameters
Q3: What are the recommended endothelial cell lines for studying ponatinib's vascular effects?
A3: The most commonly used primary cells are Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for general vascular biology.[1][3][4] For studies focused on cardiotoxicity, Human Coronary Artery Endothelial Cells (HCAECs) are a more specific and clinically relevant model.[9][10] Human microvascular endothelial cell lines (HMEC-1) have also been used.[10]
Q4: What concentration range of ponatinib is typically used in in vitro experiments?
A4: The concentrations used vary depending on the specific assay and cell type.
-
Low Nanomolar Range : Concentrations as low as 1.7 nM have been shown to inhibit HUVEC tube formation and reduce p-eNOS expression.[5]
-
Mid-to-High Nanomolar Range : IC50 values for proliferation inhibition in HUVECs and HMEC-1 have been reported between 100 and 250 nM.[10] Apoptosis in HCAECs was observed at 50-100 nM.[10]
-
Micromolar Range : Some studies investigating specific signaling pathways or significant cell death use concentrations ranging from 1 to 10 µM.[1][12]
It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration range for your experiments.
Troubleshooting Guide
Q5: My endothelial cells are detaching or dying too rapidly after ponatinib treatment, even at low concentrations. What could be wrong?
A5:
-
Possible Cause 1: Cell Health. Endothelial cells, especially primary cells like HUVECs, are sensitive. Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment.
-
Possible Cause 2: Serum Concentration. Ponatinib's effects can be more pronounced in low-serum conditions. If your assay requires serum starvation, consider reducing the duration or using a minimal amount of serum (e.g., 0.5-1%) to maintain baseline cell health.
-
Solution: Perform a detailed time-course and dose-response experiment (e.g., 6, 12, 24, 48 hours with concentrations from 1 nM to 10 µM) using a viability assay like MTT or CellTiter-Glo to establish the precise IC50 value and optimal treatment window for your specific cell batch and assay conditions.
Q6: I am not observing the reported inhibition of tube formation in my Matrigel assay. Why might this be?
A6:
-
Possible Cause 1: Matrigel Quality/Concentration. The quality and concentration of Matrigel are critical. Ensure it has been properly stored and thawed on ice to prevent premature polymerization. The final concentration may need optimization.
-
Possible Cause 2: Ponatinib Concentration. The effect is dose-dependent. A concentration of 1.7 nM was shown to be effective in HUVECs.[5] If you are using higher concentrations and seeing excessive cell death, you may be observing general cytotoxicity rather than a specific anti-angiogenic effect.
-
Possible Cause 3: Cell Seeding Density. An incorrect number of cells can lead to either a sparse network or an overly dense cell layer that obscures tube formation. Optimize the seeding density to achieve robust tube formation in your vehicle control group.
-
Solution: First, optimize the Matrigel assay with your control cells to ensure a consistent and reproducible network forms. Then, test a range of ponatinib concentrations, including the low nanomolar range, to find the optimal inhibitory dose that does not cause immediate, widespread cell death.
Q7: My Western blot results for phosphorylated proteins like p-AKT or p-eNOS are inconsistent or show no change after ponatinib treatment. What should I check?
A7:
-
Possible Cause 1: Time Point of Lysis. Phosphorylation events can be transient. Ponatinib has been shown to decrease p-AKT and p-eNOS after 17 hours of treatment.[5] However, inhibition of VEGFR2 phosphorylation can occur much more rapidly.
-
Possible Cause 2: Lysate Preparation. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins. Ensure you are lysing the cells quickly on ice and processing the samples promptly.
-
Possible Cause 3: Basal Phosphorylation Level. If your control cells have very low basal levels of p-AKT or p-eNOS (e.g., due to serum starvation), it may be difficult to detect a further decrease. Conversely, if cells are stimulated (e.g., with VEGF), the inhibitory effect of ponatinib should be more apparent.[1]
-
Solution: Perform a time-course experiment (e.g., 30 min, 2h, 6h, 17h, 24h) to identify the optimal time point for observing changes in phosphorylation. Ensure your Western blot protocol is optimized for phospho-proteins, including using high-quality, validated antibodies and appropriate blocking buffers.
Data Presentation: In Vitro Effects of Ponatinib
| Cell Type | Assay | Parameter | Ponatinib Concentration | Observed Effect | Reference |
| HUVECs | Tube Formation | Angiogenesis | 1.7 nM | Dramatic inhibition of tube formation | [5] |
| HUVECs | Western Blot | eNOS Activity | 1.7 nM | Significant reduction in phosphorylated eNOS (P-eNOS) | [5] |
| HUVECs | Western Blot | Apoptosis | 1.7 nM | Significant increase in cleaved caspase-3 | [4][5] |
| HUVECs, HMEC-1 | Proliferation | Cell Growth | 100 - 250 nM | IC50 for proliferation inhibition | [10] |
| HCAECs | Apoptosis | Cell Death | 50 nM | 1.79-fold increase in apoptosis vs. control | [10] |
| HCAECs | Apoptosis | Cell Death | 100 nM | 2.13-fold increase in apoptosis vs. control | [10] |
| HUVECs | Western Blot | VEGFR2 Signaling | 1, 3, 10 µM | Concentration-dependent decrease in VEGF-induced p-ERK and p-p38 | [1] |
| hiPSC-CMs | Viability | Cytotoxicity | 6.0 µM | IC50 for viability after 48 hours | [12] |
Signaling Pathways & Workflows
Caption: Ponatinib hyperactivates Notch-1 signaling, leading to endothelial dysfunction.
Caption: Ponatinib blocks VEGFR2, inhibiting key pro-angiogenic signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent cell viability assays.
Key Experimental Protocols
Protocol 1: Matrigel Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Plate Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips and plates, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum medium. Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.
-
Treatment: Immediately add ponatinib (e.g., at a final concentration of 1.7 nM) or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
Imaging and Analysis: Visualize the tube network using a light microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.
Protocol 2: Western Blot for Cleaved Caspase-3, p-AKT, and p-eNOS
This protocol is used to quantify changes in key proteins involved in apoptosis and cell survival pathways.
Methodology:
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates and allow them to reach 80-90% confluency. Treat the cells with ponatinib (e.g., 1.7 nM) or vehicle for the desired duration (e.g., 17 hours for p-AKT/p-eNOS, 24-48 hours for cleaved caspase-3).[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, p-AKT (Ser473), p-eNOS (Ser1177), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize the target protein signal to the loading control.
References
- 1. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway [mdpi.com]
- 5. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ponatinib Induces a Procoagulant Phenotype in Human Coronary Endothelial Cells via Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Ponatinib Resistance in Preclinical Research
Welcome to the technical support center for researchers investigating Ponatinib (B1185) resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments focused on Ponatinib resistance mediated by compound mutations in BCR-ABL1.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Ponatinib?
A1: Resistance to Ponatinib can be broadly categorized into two main types:
-
BCR-ABL1-dependent mechanisms: These primarily involve the acquisition of new point mutations within the BCR-ABL1 kinase domain. While Ponatinib is effective against the T315I "gatekeeper" mutation, certain compound mutations (two or more mutations on the same BCR-ABL1 allele) can confer resistance.[1][2][3] T315I-inclusive compound mutations, in particular, are known to be highly resistant to Ponatinib.[2][4][5]
-
BCR-ABL1-independent mechanisms: In some instances, resistance can arise through the activation of alternative signaling pathways that bypass the need for BCR-ABL1 activity for cell survival and proliferation.[6][7] Overexpression of receptor tyrosine kinases like Axl has been implicated in this form of resistance.[6][7]
Q2: Which compound mutations are known to confer high-level resistance to Ponatinib?
A2: Several compound mutations, particularly those involving the T315I mutation, have been shown to confer significant resistance to Ponatinib. Some of the most clinically relevant and well-characterized include:
-
E255V/T315I
-
G250E/T315I
-
E255K/T315I
These mutations often result in IC50 values that are not achievable at clinically relevant concentrations of Ponatinib.[8]
Q3: What are the current therapeutic strategies being investigated to overcome Ponatinib resistance from compound mutations?
A3: Several promising strategies are under investigation to address Ponatinib resistance mediated by compound mutations:
-
Combination Therapy: Combining Ponatinib with an allosteric BCR-ABL1 inhibitor, such as Asciminib (B605619), has shown synergistic effects.[6][9][10] This combination can suppress the emergence of resistant clones and has been effective against highly resistant compound mutations in preclinical models and has shown clinical validation.[3][9][11][12]
-
Next-Generation TKIs: Novel tyrosine kinase inhibitors, such as Olverembatinib (HQP1351), are being developed and have demonstrated efficacy against a wide range of BCR-ABL1 mutations, including those resistant to Ponatinib.[13][14][15]
-
Alternative Pathway Inhibition: For BCR-ABL1-independent resistance, targeting the activated alternative signaling pathways is a potential strategy. For example, inhibitors of Axl kinase could be used in cases of Axl overexpression.[7]
Q4: How can I detect compound mutations in my cell lines or patient samples?
A4: Detecting compound mutations requires sequencing of the BCR-ABL1 kinase domain. The two primary methods are:
-
Sanger Sequencing: This is a traditional method that can identify dominant mutations but may not be sensitive enough to detect low-level mutations or definitively identify if two mutations are on the same allele (in cis).[16][17]
-
Next-Generation Sequencing (NGS): NGS provides higher sensitivity and can more accurately identify compound mutations and low-frequency variants.[1][16]
Troubleshooting Guides
Problem 1: My Ponatinib-treated cell line is showing signs of resistance (e.g., increased proliferation). How do I confirm the mechanism of resistance?
Troubleshooting Steps:
-
Verify Ponatinib Potency: Ensure the Ponatinib stock solution is active and used at the correct concentration. Run a dose-response curve on a sensitive parental cell line as a positive control.
-
Sequence the BCR-ABL1 Kinase Domain: This is the most critical step to identify potential resistance mutations.
-
Assess BCR-ABL1 Expression and Phosphorylation: Perform a Western blot to check for overexpression of the BCR-ABL1 protein and its phosphorylation status (pBCR-ABL1). Increased expression can sometimes contribute to resistance.
-
Investigate BCR-ABL1-Independent Pathways: If no new mutations are found, consider the possibility of resistance through alternative signaling.
Problem 2: I have identified a novel compound mutation and need to validate its role in Ponatinib resistance.
Troubleshooting Steps:
-
Site-Directed Mutagenesis: Introduce the identified compound mutation into a sensitive parental cell line (e.g., Ba/F3) that expresses wild-type BCR-ABL1. This will allow you to directly test the effect of the mutation on Ponatinib sensitivity.
-
In Vitro Cell Viability Assays: Perform a dose-response experiment comparing the IC50 of Ponatinib in the wild-type and mutant cell lines. A significant increase in the IC50 for the mutant line will confirm its role in resistance.
-
Biochemical Kinase Assays: To understand the direct impact of the mutation on drug binding, you can perform in vitro kinase assays using the purified recombinant mutant BCR-ABL1 kinase domain. This will determine if the mutation directly impairs Ponatinib's ability to inhibit kinase activity.
-
Molecular Modeling: Computational modeling can provide structural insights into how the compound mutation might alter the conformation of the kinase domain and affect Ponatinib binding.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various TKIs against single and compound BCR-ABL1 mutations. The 50% inhibitory concentration (IC50) is a measure of drug potency; a higher IC50 value indicates greater resistance.
Table 1: IC50 Values (nM) of TKIs Against Single BCR-ABL1 Mutations
| Mutation | Ponatinib | Imatinib | Nilotinib | Dasatinib | Bosutinib |
| Wild-type | 0.3 - 0.5 | 25 - 100 | 15 - 30 | 0.5 - 1.5 | 20 - 40 |
| T315I | 0.5 - 2.0 | >10,000 | >10,000 | >10,000 | >5,000 |
| E255V | ~36 | >5,000 | >5,000 | ~100 | ~150 |
| G250E | ~2.5 | >5,000 | ~100 | ~5 | ~50 |
| Y253H | ~1.5 | >5,000 | ~50 | ~2 | ~40 |
| F359V | ~1.0 | ~2,000 | ~150 | ~3 | ~60 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. Data compiled from multiple sources for illustrative purposes.[8][18]
Table 2: IC50 Values (nM) of Ponatinib Against BCR-ABL1 Compound Mutations
| Compound Mutation | Ponatinib IC50 (nM) | Level of Resistance |
| Y253H/F359V | ~23.7 | Intermediate |
| G250E/T315I | ~49 | High |
| E255K/T315I | ~106 | High |
| E255V/T315I | ~425 | Very High |
Note: These values highlight the significant increase in resistance conferred by compound mutations, particularly those including T315I.[8][20]
Experimental Protocols
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Ponatinib and other TKIs
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., Ba/F3 expressing BCR-ABL1 mutants) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[18]
-
Drug Treatment: Prepare serial dilutions of Ponatinib and other TKIs. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).[18]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[18]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[18]
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[18]
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the BCR-ABL1 gene to create cell lines that model clinical resistance.[18]
Materials:
-
Plasmid DNA containing the wild-type BCR-ABL1 gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Cell line for transfection (e.g., Ba/F3)
-
Transfection reagent
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Primer Design: Design forward and reverse primers that contain the desired mutation(s).
-
PCR Mutagenesis: Perform PCR using the wild-type BCR-ABL1 plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.[18]
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.[18]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[18]
-
Plasmid Purification: Isolate the mutated plasmid DNA from E. coli.[18]
-
Sequence Verification: Sequence the purified plasmid to confirm the presence of the desired mutation(s) and the absence of unintended mutations.[18]
-
Transfection: Transfect the sequence-verified plasmid into the desired cell line (e.g., Ba/F3).[18]
-
Selection: Select for stably transfected cells by culturing them in the presence of a selection antibiotic.[18]
-
Validation: Confirm the expression of the mutant BCR-ABL1 protein by Western blotting and validate the resistance phenotype using the cell viability assay described above.[18]
Visualizations
Caption: Simplified BCR-ABL1 signaling pathway and the inhibitory action of Ponatinib.
Caption: Experimental workflow for investigating and validating Ponatinib resistance mechanisms.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BCR-ABL1 compound mutations drive ponatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming clinical BCR-ABL1 compound mutant resistance with combined ponatinib and asciminib therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapies with ponatinib and asciminib in a preclinical model of chronic myeloid leukemia blast crisis with compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]
- 16. Compound mutations in BCR-ABL1 are not major drivers of primary or secondary resistance to ponatinib in CP-CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
Validation & Comparative
A Comparative Analysis of Ponatinib and Nilotinib for Imatinib-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis. The advent of tyrosine kinase inhibitors (TKIs), beginning with imatinib, has revolutionized CML treatment. However, a significant portion of patients develop resistance or intolerance to imatinib, necessitating second- and third-generation TKIs.
This guide provides an objective comparison of two such TKIs: nilotinib (B1678881), a second-generation inhibitor, and ponatinib (B1185), a third-generation inhibitor. We will examine their mechanisms of action, comparative efficacy based on experimental data, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: Targeting the BCR-ABL1 Kinase
Both nilotinib and ponatinib are potent inhibitors of the BCR-ABL1 tyrosine kinase. They function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase domain.[1][2] This binding stabilizes the inactive conformation of the ABL kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to leukemogenesis.[3][4]
The primary signaling cascades activated by BCR-ABL1 include the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively regulate cell proliferation, survival, and differentiation.[5][6][7] By blocking the kinase activity of BCR-ABL1, both drugs effectively shut down these aberrant signals.[2][3]
The critical distinction between the two inhibitors lies in their structural design and resulting activity against resistance mutations. Nilotinib is highly potent but is ineffective against the T315I "gatekeeper" mutation.[8][9] This single amino acid substitution in the ATP-binding pocket sterically hinders nilotinib from binding effectively.[9] Ponatinib, however, was specifically engineered with a unique carbon-carbon triple bond that allows it to bind effectively to the ABL kinase domain despite the T315I mutation.[3][9] Consequently, ponatinib is a pan-BCR-ABL1 inhibitor, active against native BCR-ABL1 and all known single-point mutations that confer resistance to other TKIs.[10][11]
Comparative Efficacy: Clinical Trial Data
Therefore, a broader comparison relies on data from pivotal trials: the PACE (Ponatinib Ph+ ALL and CML Evaluation) trial for ponatinib and the ENACT (Expanding Nilotinib Access in Clinical Trials) study for nilotinib, which both evaluated patients with resistance or intolerance to prior TKIs.
Table 1: Comparative Efficacy in Imatinib-Resistant/Intolerant Chronic Phase CML
| Endpoint | Ponatinib (PACE Trial, n=267) | Nilotinib (ENACT Trial, n=1422) | Ponatinib vs. Nilotinib (Randomized Trial) |
| Patient Population | Resistant/intolerant to dasatinib (B193332) or nilotinib, or T315I+. Heavily pre-treated (60% ≥3 prior TKIs).[15][16] | Resistant/intolerant to imatinib.[17] | Resistant to imatinib.[12] |
| Major Cytogenetic Response (MCyR) | 60% (cumulative)[16] | 45%[17] | N/A |
| Complete Cytogenetic Response (CCyR) | 54% (cumulative)[15] | 34%[17] | N/A |
| Major Molecular Response (MMR) | 40% (cumulative)[15] | 15.8% (Nilotinib) vs 37.5% (Ponatinib) (p=0.245)[14] | 40% (Ponatinib 30mg), 33% (Ponatinib 15mg), 46% (Nilotinib 400mg)[12] |
| 5-Year Overall Survival (OS) | 73% (estimated)[16] | N/A | N/A |
| 5-Year Progression-Free Survival (PFS) | 49% (estimated)[15] | N/A | Numerical trend favoring ponatinib (p=0.743)[13] |
Note: Data are from separate trials with different patient populations and cannot be directly compared. The PACE trial included more heavily pre-treated patients, including those who had already failed nilotinib. The randomized trial was underpowered.[12][14][16][17]
The PACE trial demonstrated that ponatinib provides deep and durable responses in a heavily pretreated patient population, including those with the T315I mutation.[15][16] The ENACT study confirmed nilotinib's efficacy as a second-line option for patients who are resistant or intolerant to imatinib.[17][18]
Safety and Adverse Event Profiles
The safety profiles of ponatinib and nilotinib are distinct and are a critical factor in treatment decisions. Ponatinib carries a significant risk of arterial occlusive events (AOEs), including fatal myocardial infarction and stroke.[10] Nilotinib is associated with risks of QTc prolongation and metabolic events.[4]
Table 2: Key Adverse Events (All Grades)
| Adverse Event | Ponatinib (PACE Trial - CP-CML) | Nilotinib (ENACT Trial - CP-CML) |
| Hematologic | ||
| Thrombocytopenia | 46%[16] | 22% (Grade 3/4)[17] |
| Neutropenia | N/A | 14% (Grade 3/4)[17] |
| Non-Hematologic | ||
| Rash | 47%[16] | <3% (Grade 3/4)[17] |
| Abdominal Pain | 46%[16] | N/A |
| Headache | 43%[16] | <3% (Grade 3/4)[17] |
| Dry Skin | 42%[16] | N/A |
| Serious Vascular/Cardiac Events | ||
| Arterial Occlusive Events (AOEs) | 31% (cumulative)[16] | N/A |
| Venous Thromboembolic Events (VTEs) | 5%[19] | N/A |
| Heart Failure | Occurred, including fatalities[10] | N/A |
| QTc Prolongation | N/A | Associated risk[4] |
Data compiled from final PACE trial results and ENACT sub-analyses. Direct comparison is limited by different reporting standards and patient populations.
The risk of AOEs with ponatinib increases over time and has led to dose-reduction strategies to mitigate this risk.[16] Notably, some research suggests a higher risk of post-ponatinib AOEs in patients with prior exposure to nilotinib.[20]
Experimental Protocols for TKI Evaluation
Evaluating the efficacy and specificity of TKIs like ponatinib and nilotinib involves a standardized set of preclinical experiments. These protocols are designed to assess kinase inhibition, cellular effects, and specificity against various mutations.
1. Cell Line Preparation:
-
Source: Murine pro-B Ba/F3 cells, which are IL-3 dependent for survival.
-
Transduction: Cells are engineered to express full-length human BCR-ABL1 with either the native kinase domain or specific point mutations (e.g., T315I).
-
Culture: Transduced cells become IL-3 independent, as their survival is now driven by BCR-ABL1 signaling. This provides a clean system to assess targeted inhibition.[21]
2. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the concentration of the TKI required to inhibit 50% of kinase activity (IC50).
-
Method: Recombinant BCR-ABL1 (native or mutant) is incubated with the TKI at various concentrations in the presence of ATP and a substrate peptide. The amount of substrate phosphorylation is then quantified, typically using radiometric or fluorescence-based methods.
3. Cellular Proliferation/Viability Assay:
-
Objective: To measure the effect of the TKI on the growth of BCR-ABL1-dependent cells.
-
Method: Ba/F3 cells expressing BCR-ABL1 variants are seeded in 96-well plates and treated with a range of TKI concentrations for 48-72 hours. Cell viability is measured using reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®), which measures ATP content.[21]
4. Apoptosis Assay:
-
Objective: To confirm that cell death occurs via apoptosis.
-
Method: Cells are treated with the TKI for 24-48 hours. They are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.
5. Phospho-protein Analysis (Western Blot):
-
Objective: To verify inhibition of the target and its downstream signaling pathways within the cell.
-
Method: BCR-ABL1-expressing cells are treated with the TKI for a short period (e.g., 2-4 hours). Cell lysates are collected, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated forms of BCR-ABL1 (pBCR-ABL1), STAT5 (pSTAT5), and CrkL (pCrkL) to assess target engagement and pathway inhibition.
Conclusion
The choice between ponatinib and nilotinib for patients with imatinib-resistant CML is guided primarily by the BCR-ABL1 mutation status and the patient's cardiovascular risk profile.
-
Nilotinib is a potent and effective second-generation TKI for patients who are resistant or intolerant to imatinib, provided the T315I mutation is absent.[8][22] Its safety profile requires monitoring for metabolic changes and QTc prolongation.[4]
-
Ponatinib is a third-generation, pan-mutational TKI that offers a critical therapeutic option for patients who have failed other TKIs or harbor the T315I mutation.[10][23] Its superior potency and broad activity, however, are counterbalanced by a significant risk of serious arterial occlusive events, necessitating careful patient selection and diligent safety monitoring.[16]
For drug development professionals, the evolution from nilotinib to ponatinib highlights the success of structure-based drug design in overcoming specific resistance mechanisms. Future research continues to focus on developing TKIs with the broad efficacy of ponatinib but with an improved safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 11. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. jhscr.org [jhscr.org]
- 14. jhscr.org [jhscr.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Real-world experience with ponatinib therapy in chronic phase chronic myeloid leukemia: impact of depth of response on survival and prior exposure to nilotinib on arterial occlusive events - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ponatinib acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
A Head-to-Head Comparison of AP24534 (Ponatinib) and Dasatinib in Kinase Inhibition and Anti-Leukemia Efficacy
For Immediate Release to the Scientific Community
This guide provides a comprehensive, data-driven comparison of two potent tyrosine kinase inhibitors (TKIs), AP24534 (ponatinib) and dasatinib (B193332). Both are significant therapeutic agents in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, supported by experimental data and methodologies.
Introduction
Dasatinib, a second-generation TKI, and ponatinib (B1185) (formerly AP24534), a third-generation TKI, are both inhibitors of the BCR-ABL1 kinase, the pathogenic driver in Ph+ leukemias.[1] However, their distinct molecular structures and binding mechanisms confer different profiles of activity, particularly against resistance-conferring mutations.[1] This guide synthesizes preclinical and clinical data to provide a clear comparison of their performance.
Mechanism of Action and Targeted Signaling Pathways
Both dasatinib and ponatinib are multi-targeted kinase inhibitors that function by competing with ATP for the binding site on their target kinases. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately inducing apoptosis.[2]
Dasatinib primarily targets the BCR-ABL kinase and is also a potent inhibitor of the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[3] By inhibiting these kinases, dasatinib disrupts multiple signaling pathways that promote cancer cell growth.
Ponatinib is a pan-BCR-ABL inhibitor, uniquely designed to be effective against the T315I "gatekeeper" mutation, which confers resistance to most other TKIs, including dasatinib.[1][4] In addition to its potent activity against native and mutated BCR-ABL, ponatinib also inhibits other kinases, including FLT3, KIT, FGFR1, and PDGFRα.[5][6]
Below is a simplified representation of the primary signaling pathways targeted by both inhibitors.
Comparative Efficacy: Preclinical Data
The inhibitory activity of ponatinib and dasatinib has been quantified against a panel of kinases, with IC50 values providing a measure of their potency.
| Kinase | AP24534 (Ponatinib) IC50 (nM) | Dasatinib IC50 (nM) |
| Abl | 0.37[7] | <0.78[8] |
| Abl (T315I mutant) | 2.0[7] | Inactive[6] |
| PDGFRα | 1.1[7] | High Potency[9] |
| VEGFR2 | 1.5[7] | - |
| FGFR1 | 2.2[7] | - |
| Src | 5.4[7] | <0.37[8] |
| c-KIT | 13[5] | High Potency[9] |
| FLT3 | 13[5] | - |
| LCK | - | Potent Inhibitor[10] |
| LYN | 0.24[11] | Potent Inhibitor[10] |
| CSK | - | 7[8] |
Note: Direct comparative IC50 values from a single study are not always available. The data presented is compiled from multiple sources and indicates high potency where specific values are not provided.
A head-to-head preclinical study in T-cell acute lymphoblastic leukemia (T-ALL) models, where the LCK signaling pathway is often aberrantly activated, demonstrated that while both drugs were cytotoxic, ponatinib was slightly more potent.[12] A key finding from this research was that in a dasatinib-resistant T-ALL cell line with the LCK T316I "gatekeeper" mutation, ponatinib maintained partial activity, highlighting its potential to overcome certain resistance mechanisms.[12]
Comparative Efficacy: Clinical Data
Clinical trials have provided valuable insights into the comparative efficacy of ponatinib and dasatinib in patients with Ph+ leukemias.
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
A propensity score analysis comparing frontline therapy with hyper-CVAD chemotherapy in combination with either ponatinib or dasatinib showed significantly better outcomes for the ponatinib-containing regimen.[1]
| Outcome (3-Year Rate) | Hyper-CVAD + Ponatinib | Hyper-CVAD + Dasatinib |
| Event-Free Survival (EFS) | 69% | 46% |
| Overall Survival (OS) | 83% | 56% |
Patients treated with ponatinib also achieved higher rates of minimal residual disease (MRD) negativity.[1] In a retrospective study of Ph+ ALL patients with central nervous system relapse, those in the ponatinib group showed a significantly longer overall survival compared to those in the dasatinib group, irrespective of T315I mutation status.[13][14]
Chronic Myeloid Leukemia (CML)
In CML, the choice between these TKIs is often guided by the patient's treatment history and mutational status. The presence of the T315I mutation renders dasatinib ineffective, making ponatinib a critical therapeutic option.[1] Ponatinib has demonstrated high efficacy in heavily pretreated CML patients who have failed multiple prior TKIs.[1] While direct head-to-head randomized trials in the second-line setting are limited, available data suggests that ponatinib is a crucial option for patients with resistance to second-generation TKIs.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of these inhibitors are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Leukemia cell lines (e.g., K562, Ba/F3)
-
Cell culture medium
-
AP24534 (Ponatinib) and Dasatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Treat the cells with varying concentrations of ponatinib or dasatinib and incubate for 72 hours.[16]
-
Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[16]
-
Remove the MTT solution and add 130-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[16][17]
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[15][16]
Western Blot for Phosphorylated Proteins (e.g., p-CrkL)
This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.
Materials:
-
Leukemia cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibody (e.g., anti-phospho-CrkL (Tyr207))[18]
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagents
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with ponatinib or dasatinib.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and perform ECL detection to visualize the protein bands.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Procedure Outline:
-
Cell Preparation: Culture human leukemia cells (e.g., patient-derived xenografts or cell lines).[19]
-
Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.[20][21]
-
Transplantation: Inject a defined number of leukemia cells into the mice, typically intravenously to establish a systemic disease model.[19]
-
Treatment: Once the leukemia is established, randomize the mice into treatment groups and administer ponatinib, dasatinib, or a vehicle control orally on a daily schedule.[7]
-
Monitoring: Monitor the progression of the disease through methods such as bioluminescent imaging (if cells are engineered to express luciferase) and monitor the overall health and survival of the mice.[19]
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow and spleen can be harvested for analysis of leukemic infiltration and to assess the effect of the drugs on signaling pathways via methods like western blotting.[19]
Conclusion
Both ponatinib and dasatinib are highly effective tyrosine kinase inhibitors for the treatment of Philadelphia chromosome-positive leukemias. Ponatinib demonstrates a broader spectrum of activity against BCR-ABL mutations, most notably the T315I mutation, which confers resistance to dasatinib. Clinical data, particularly in the frontline treatment of Ph+ ALL, suggests that ponatinib in combination with chemotherapy may lead to deeper and more durable responses compared to dasatinib-based regimens. The choice of TKI should be guided by the specific clinical context, including the line of therapy, the patient's mutational status, and their overall clinical profile. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and comparison of these and future targeted therapies in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ponatinib | AP24534 | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of the Efficacy and Safety of Ponatinib and Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia With Central Nervous System Relapse: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the Efficacy and Safety of Ponatinib and Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia With Central Nervous System Relapse: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Ponatinib (AP24592) and Second-Generation TKIs in Targeting BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation tyrosine kinase inhibitor (TKI) Ponatinib (B1185) (AP24592) with second-generation TKIs (Dasatinib, Nilotinib, and Bosutinib). The focus is on their performance against the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This analysis is supported by experimental data from preclinical and clinical studies.
Introduction
The treatment of CML has been revolutionized by the development of TKIs that target the constitutively active BCR-ABL kinase. While the first-generation TKI, imatinib (B729), was a major breakthrough, the emergence of resistance, primarily through mutations in the ABL kinase domain, necessitated the development of more potent inhibitors. Second-generation TKIs (dasatinib, nilotinib, and bosutinib) offered improved efficacy and activity against many imatinib-resistant mutations. However, the "gatekeeper" T315I mutation remained a significant clinical challenge, conferring resistance to all first- and second-generation TKIs.[1][2] Ponatinib, a third-generation TKI, was specifically designed to overcome this resistance and inhibit a broad spectrum of BCR-ABL mutations.[1][3]
Mechanism of Action: A Tale of Two Generations
Both second-generation TKIs and Ponatinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by BCR-ABL.[4] However, their binding modes and inhibitory profiles differ significantly.
Second-generation TKIs like dasatinib (B193332) can bind to both the active and inactive conformations of the ABL kinase.[4] Nilotinib and bosutinib (B1684425) primarily target the inactive conformation. While more potent than imatinib and effective against many of its resistant mutants, they are all ineffective against the T315I mutation due to steric hindrance caused by the bulky isoleucine residue.[1][2]
Ponatinib, through its unique molecular structure, can accommodate the T315I mutation and effectively inhibit the kinase activity of this resistant form of BCR-ABL.[1][3] It is a pan-BCR-ABL inhibitor, demonstrating activity against native BCR-ABL and all tested single mutations.[3]
Comparative Efficacy: Clinical Trial Data
The clinical efficacy of Ponatinib, particularly in patients who have failed prior TKI therapy, has been demonstrated in key clinical trials such as PACE and OPTIC.[5][6][7][8] When comparing these outcomes with data from trials of second-generation TKIs in similar patient populations (i.e., in the second-line or later settings), Ponatinib generally shows higher response rates.
Table 1: Comparative Efficacy of Ponatinib vs. Second-Generation TKIs in Patients with Chronic Phase CML (CP-CML) Resistant or Intolerant to Prior TKI Therapy
| TKI | Trial | Patient Population | Major Cytogenetic Response (MCyR) | Complete Cytogenetic Response (CCyR) | Major Molecular Response (MMR) | 5-Year Overall Survival (OS) |
| Ponatinib | PACE[7][8] | Resistant/Intolerant to Dasatinib or Nilotinib, or with T315I mutation | 60% | 56% (by 12 months) | 40% | 73% |
| Ponatinib | OPTIC (45mg starting dose)[5][9] | Resistant to ≥2 prior TKIs or with T315I mutation | - | 42% (MR2 at 12 months) | - | 91% (2-year OS) |
| Dasatinib | START-R[10] | Imatinib-resistant | 36% | 29% | 12% | - |
| Nilotinib | Phase 2[2] | Imatinib-resistant/intolerant | 59% | 44% | 22% (at 24 months) | 72% (3-year OS) |
| Bosutinib | Phase 1/2[10] | Imatinib-resistant/intolerant | 53% | 41% | - | - |
Note: Direct head-to-head comparative trial data is limited, and cross-trial comparisons should be interpreted with caution due to differences in patient populations and study designs.
Resistance Profile
The key differentiator for Ponatinib is its ability to overcome the T315I mutation, which is a primary mechanism of resistance to second-generation TKIs.
Table 2: Activity of Ponatinib and Second-Generation TKIs Against BCR-ABL Mutations
| TKI | T315I Mutation | Other Clinically Relevant Mutations |
| Ponatinib | Active [1][3] | Broadly Active [3] |
| Dasatinib | Inactive[2] | Active against most, but some mutations confer resistance[2] |
| Nilotinib | Inactive[2] | Active against most, but some mutations confer resistance[2] |
| Bosutinib | Inactive[2] | Active against most, but some mutations confer resistance[2] |
Safety Profile
A critical aspect of TKI therapy is the management of adverse events. While all TKIs have potential side effects, Ponatinib is associated with a higher risk of arterial occlusive events (AOEs).[6][8]
Table 3: Common and Serious Adverse Events
| TKI | Common Adverse Events | Serious Adverse Events of Note |
| Ponatinib | Rash, abdominal pain, thrombocytopenia, headache, dry skin[8] | Arterial Occlusive Events (AOEs) , venous thromboembolic events, hepatotoxicity, pancreatitis[6][8] |
| Dasatinib | Myelosuppression, fluid retention (including pleural effusion), diarrhea, headache | Pulmonary arterial hypertension |
| Nilotinib | Rash, headache, nausea, myelosuppression | QTc prolongation , pancreatitis, peripheral artery occlusive disease |
| Bosutinib | Diarrhea, nausea, vomiting, rash, myelosuppression | Hepatotoxicity, fluid retention |
The OPTIC trial demonstrated that a response-based dosing strategy for Ponatinib (starting at a higher dose and reducing it upon achieving a response) can mitigate the risk of AOEs while maintaining efficacy.[5][9]
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TKIs against BCR-ABL kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain is used. A biotinylated peptide substrate specific for ABL1 is utilized.[11]
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the peptide substrate. The TKI of interest (Ponatinib, Dasatinib, Nilotinib, or Bosutinib) is added at various concentrations.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[12]
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the TKI concentration to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of TKIs on the proliferation of CML cell lines.
Methodology:
-
Cell Culture: CML cell lines (e.g., K562, which is BCR-ABL positive) are cultured in appropriate media.[13]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the TKIs for a specified period (e.g., 72 hours).[13]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.[14]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[14]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[14]
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting for BCR-ABL Downstream Signaling
Objective: To evaluate the effect of TKIs on the phosphorylation of BCR-ABL and its downstream signaling proteins.
Methodology:
-
Cell Lysis: CML cells treated with TKIs are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, phosphorylated downstream targets (e.g., p-STAT5, p-CrkL), and a loading control (e.g., GAPDH or β-actin).[15][16]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Simplified BCR-ABL signaling pathways leading to increased cell proliferation and survival.
Caption: Workflow of TKI inhibition of BCR-ABL signaling.
Conclusion
Ponatinib represents a significant advancement in the treatment of CML and Ph+ ALL, particularly for patients with resistance to second-generation TKIs or those harboring the T315I mutation. Its broad activity against BCR-ABL mutations translates to high efficacy in heavily pretreated patient populations. However, its use requires careful consideration of its cardiovascular safety profile. Second-generation TKIs remain crucial components of the CML treatment landscape, offering potent inhibition of BCR-ABL and a generally more favorable safety profile for many patients. The choice between Ponatinib and a second-generation TKI depends on the patient's treatment history, mutational status, and comorbidities. Ongoing research, such as dose-optimization studies for Ponatinib, continues to refine the therapeutic strategies for these potent targeted agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In PACE Update, Ponatinib Benefit Confirmed [theoncologynurse.com]
- 3. targetedonc.com [targetedonc.com]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib in chronic-phase CML patients with prior second generation TKI exposure | VJHemOnc [vjhemonc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Dose modification dynamics of ponatinib in patients with chronic-phase chronic myeloid leukemia (CP-CML) from the PACE and OPTIC trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
Ponatinib Demonstrates Superior Efficacy Over Imatinib in Targeting Chronic Myeloid Leukemia Stem Cells In Vitro
A comprehensive in vitro analysis reveals that ponatinib (B1185), a third-generation tyrosine kinase inhibitor (TKI), is more effective than the first-generation TKI imatinib (B729) in targeting and reducing the population of Chronic Myeloid Leukemia (CML) stem cells. Experimental data indicates that ponatinib exhibits greater potency in diminishing key stem cell markers and functional capabilities, suggesting a more profound impact on the reservoir of cells responsible for disease relapse.
Ponatinib's enhanced efficacy is observed across various metrics of CML stem cell activity. Studies have shown that ponatinib is more effective than imatinib in reducing the percentage of cells with high aldehyde dehydrogenase (ALDH) activity, a key indicator of hematopoietic stem cells.[1][2] Furthermore, ponatinib has demonstrated a greater ability to decrease the proportion of CD26-expressing CML cells, a marker associated with leukemic stem cells (LSCs).[1][2][3] While both drugs influence the expression of stemness-related genes such as NANOG and SOX2, ponatinib's effect is nuanced, suggesting a potentially lower enrichment of the stem cell compartment following treatment.[1][2]
The persistence of TKI-insensitive leukemic stem cells is a primary cause of relapse in CML patients after treatment discontinuation.[1][2] The comparative data presented here underscores the potential of ponatinib to more effectively target this resilient cell population, a critical factor in achieving deeper and more durable remissions.
Quantitative Comparison of Imatinib and Ponatinib on CML Stem Cell Markers
To provide a clear comparison of the in vitro efficacy of imatinib and ponatinib on CML stem cells, the following tables summarize key quantitative data from published studies.
| Cell Type | Drug | IC50 (nM) | Fold Difference (Imatinib/Ponatinib) | Reference |
| K562 | Imatinib | 295.3 | \multirow{2}{}{~147} | [3] |
| Ponatinib | 2.0 | [4] | ||
| LAMA-84 | Imatinib | 200.7 | \multirow{2}{}{~100} | [3] |
| Ponatinib | 2.0 | [4] | ||
| KCL22 | Imatinib | 179.3 | \multirow{2}{*}{~90} | [3] |
| Ponatinib | 2.0 | [4] |
Table 1: Comparative IC50 values of imatinib and ponatinib in various CML cell lines. Lower IC50 values indicate greater potency.
| Marker | Cell Type | Imatinib Effect | Ponatinib Effect | Key Finding | Reference |
| ALDH Activity | CML Cell Lines & Patient Cells | Reduction | Greater Reduction | Ponatinib is more effective in reducing cells with ALDH activity. | [1][2][3] |
| CD26+ Cells | Primary CML Cells | Reduction | Significantly Greater Reduction | Ponatinib is more effective in reducing the percentage of CD26+/CD34+ cells. | [1][3] |
| NANOG & SOX2 Expression | CML Cell Lines | Upregulation | Upregulation (less than imatinib in KCL22) | Ponatinib may lead to a lower enrichment of the stem cell compartment. | [1][2][3] |
| Colony Formation Ability | CML Cell Lines & Patient Cells | Reduction | Greater Reduction | Ponatinib is more effective at reducing the progenitor/stem cell potential. | [1][2] |
Table 2: Summary of the comparative effects of imatinib and ponatinib on key CML stem cell markers and functions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of imatinib and ponatinib.
CML Stem Cell Isolation and Culture
Primary CML cells are obtained from bone marrow or peripheral blood of CML patients. CD34+ cells, which are enriched for hematopoietic stem and progenitor cells, are isolated using magnetic-activated cell sorting (MACS). The isolated CD34+ cells are then cultured in serum-free media, such as StemSpan™, supplemented with cytokines to maintain the leukemic stem cell population.[5] CML cell lines (KCL22, K562, LAMA-84) are cultured in standard RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[1][2]
Cell Viability and IC50 Determination
Cell viability is assessed using assays such as the MTT or CellTiter-Glo assay. To determine the half-maximal inhibitory concentration (IC50), CML cells are seeded in 96-well plates and treated with a range of concentrations of imatinib or ponatinib for 48 to 72 hours. Cell viability is measured, and the IC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated controls.[6]
Flow Cytometry for Stem Cell Marker Analysis
Flow cytometry is used to quantify the percentage of cells expressing specific stem cell markers. Cells are treated with imatinib or ponatinib for a specified period, then stained with fluorescently labeled antibodies against surface markers such as CD34 and CD26. For ALDH activity, the Aldefluor™ kit is used, where cells with high ALDH activity exhibit bright fluorescence. Stained cells are analyzed on a flow cytometer to determine the percentage of positive cells in the treated versus control groups.[1][2]
Colony-Forming Cell (CFC) Assay
The CFC assay assesses the clonogenic potential of CML stem and progenitor cells. Following drug treatment, cells are plated in a semi-solid methylcellulose-based medium that supports the growth of hematopoietic colonies. Plates are incubated for 1-2 weeks, and the number of colonies is counted. A reduction in the number of colonies in drug-treated samples compared to controls indicates an inhibition of the self-renewal and proliferative capacity of CML stem cells.[6]
Quantitative Real-Time PCR (qRT-PCR)
To analyze the expression of stemness-related genes, total RNA is extracted from CML cells after treatment with imatinib or ponatinib. The RNA is reverse-transcribed into cDNA, which is then used as a template for qRT-PCR with primers specific for genes like NANOG and SOX2. The relative expression of these genes is normalized to a housekeeping gene, and the fold change in expression in treated cells is calculated relative to untreated controls.[1][2]
Visualizing a Key Signaling Pathway and Experimental Workflow
To further illustrate the mechanisms and experimental processes involved, the following diagrams are provided.
BCR-ABL signaling pathway and points of inhibition by Imatinib and Ponatinib.
Experimental workflow for the in vitro comparison of TKI effects on CML stem cells.
References
- 1. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. benchchem.com [benchchem.com]
Ponatinib Demonstrates Robust Efficacy in Patients with Chronic Myeloid Leukemia Refractory to Nilotinib
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals navigating the challenges of treatment resistance in Chronic Myeloid Leukemia (CML), ponatinib (B1185) has emerged as a highly effective therapeutic option for patients who have experienced treatment failure with the second-generation tyrosine kinase inhibitor (TKI) nilotinib (B1678881). Clinical trial data, primarily from the pivotal PACE and OPTIC studies, underscore ponatinib's ability to induce deep and durable responses in this heavily pretreated patient population.
Ponatinib, a third-generation TKI, is uniquely designed to inhibit not only native BCR-ABL1 kinase but also mutants that confer resistance to other TKIs, including the challenging T315I mutation. This characteristic positions it as a critical agent in the management of CML patients with limited treatment alternatives.
Comparative Efficacy of Ponatinib
Clinical evidence from the Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) and Phase 2 OPTIC (Optimizing Ponatinib Treatment in CP-CML) trials has demonstrated significant efficacy for ponatinib in patients with chronic phase CML (CP-CML) who were resistant or intolerant to prior TKI therapy, including nilotinib.
In a post-hoc analysis of the PACE trial focusing on 106 CP-CML patients who had failed nilotinib as their most recent therapy, ponatinib demonstrated substantial activity.[1] The final 5-year results of the PACE trial for the overall CP-CML population (n=270), many of whom had received nilotinib, showed a major cytogenetic response (MCyR) rate of 60% and a major molecular response (MMR) rate of 40%. The estimated 5-year overall survival (OS) was 73%.[2][3]
The OPTIC trial further refined the use of ponatinib by evaluating different starting doses and a response-based dose reduction strategy. In patients with CP-CML resistant to at least two prior TKIs, a group inclusive of nilotinib failures, a starting dose of 45 mg daily, with a reduction to 15 mg upon achieving ≤1% BCR-ABL1, resulted in high response rates and improved safety compared to the fixed-dose regimen in PACE.[4] By 24 months, the progression-free survival (PFS) and OS in the OPTIC 45mg starting dose cohort were 80% and 91%, respectively, compared to 68% and 85% in the PACE trial.[4][5]
Alternative Treatment Options and Comparative Data
While direct head-to-head trials are limited, data from other studies provide context for alternative TKIs in patients who have failed prior TKI therapy. It is important to note that these trials may have different patient populations and methodologies, making direct comparisons challenging.
Bosutinib (B1684425): In a long-term follow-up of a Phase I/II trial in patients with CP-CML who were resistant or intolerant to multiple prior TKIs, bosutinib demonstrated a cumulative major cytogenetic response (MCyR) rate of 40%.[6] A matching-adjusted indirect comparison (MAIC) of third-line treatments suggested that ponatinib was associated with more frequent and durable responses compared to bosutinib. The complete cytogenetic response (CCyR) rate was 61% for ponatinib versus 26% for bosutinib in this analysis.[7]
Dasatinib (B193332): Retrospective studies have shown that dasatinib can be effective after imatinib (B729) and nilotinib failure. One study reported that in a group of 23 CML patients treated with dasatinib after imatinib and nilotinib failure, 30% achieved a cytogenetic response.[8] Another study of 82 patients who received either nilotinib or dasatinib as a third-line TKI reported an overall cytogenetic response in 32 patients and a major molecular response in 13 patients.[9]
Asciminib (B605619): A newer agent, asciminib, has shown efficacy in heavily pretreated CML patients. The ASCEND trial, which included patients who had received two or more prior TKIs, demonstrated a major molecular response rate at 24 weeks of 25.5% with asciminib versus 13.2% for bosutinib. While not a direct comparison in the post-nilotinib setting, it highlights another potential option.
Data Summary
The following tables summarize the efficacy data for ponatinib and alternative treatments in patients with CML who have failed prior TKI therapy.
Table 1: Efficacy of Ponatinib in CP-CML Patients after Nilotinib Failure (PACE & OPTIC Trials)
| Endpoint | PACE Trial (Post-Nilotinib Subgroup, n=106)[1] | PACE Trial (Overall CP-CML, 5-year follow-up, n=270)[2][3] | OPTIC Trial (45mg starting dose, 24-month follow-up)[4][5] |
| Major Cytogenetic Response (MCyR) | Substantial Activity (Specific % not provided in abstract) | 60% | Not Reported as primary endpoint |
| Complete Cytogenetic Response (CCyR) | - | 54% | - |
| Major Molecular Response (MMR) | - | 40% | - |
| BCR-ABL1IS ≤1% | - | 46% (by 24 months) | 57% (by 24 months) |
| Progression-Free Survival (PFS) | - | - | 80% (at 24 months) |
| Overall Survival (OS) | - | 73% (at 5 years) | 91% (at 24 months) |
Table 2: Efficacy of Alternative Treatments in TKI-Failed CP-CML Patients
| Treatment | Trial/Study | Patient Population | Key Efficacy Results |
| Bosutinib | Phase I/II Long-Term Follow-up[6] | R/I to multiple prior TKIs | Cumulative MCyR: 40% |
| Dasatinib | Retrospective Study[8] | Post-imatinib and nilotinib failure | Cytogenetic Response: 30% |
| Dasatinib/Nilotinib (3rd Line) | Retrospective Study[9] | Post-failure of 2 prior TKIs | Overall Cytogenetic Response: 39% (32/82 patients); MMR: 16% (13/82 patients) |
| Asciminib | ASCEND Trial | ≥2 prior TKIs | MMR at 24 weeks: 25.5% |
Experimental Protocols
PACE Trial (NCT01207440): This was a pivotal Phase 2, open-label, international study.[2] Patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation, were enrolled. The starting dose of ponatinib was 45 mg once daily. The primary endpoint for CP-CML patients was major cytogenetic response (MCyR) within the first 12 months.[1]
OPTIC Trial (NCT02467270): This was a Phase 2, randomized, open-label trial designed to optimize the dose of ponatinib.[4] Patients with CP-CML who were resistant to at least two prior TKIs or had the T315I mutation were randomized to one of three starting doses of ponatinib: 45 mg, 30 mg, or 15 mg once daily. Patients in the 45 mg and 30 mg arms who achieved a BCR-ABL1 transcript level of 1% or less had their dose reduced to 15 mg daily. The primary endpoint was the rate of achieving ≤1% BCR-ABL1IS at 12 months.[4]
Signaling Pathways and Mechanism of Action
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL1 tyrosine kinase, which activates multiple downstream signaling pathways leading to uncontrolled cell proliferation and survival. These pathways include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.
Nilotinib is a second-generation TKI that binds to the ATP-binding site of the ABL1 kinase domain, inhibiting its activity. However, mutations in the kinase domain, such as the T315I "gatekeeper" mutation, can prevent nilotinib from binding effectively, leading to resistance.
Ponatinib is a pan-BCR-ABL1 inhibitor designed to overcome resistance to other TKIs. Its structure allows it to bind effectively to both native and mutated forms of the ABL1 kinase, including the T315I mutant, thereby blocking the downstream signaling pathways that drive CML.
References
- 1. Long-term bosutinib for chronic phase chronic myeloid leukemia after failure of imatinib plus dasatinib and/or nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Efficacy and Safety of Asciminib in Combination With Imatinib in Patients With Chronic Myeloid Leukemia in Chronic Phase (CML-CP) [ctv.veeva.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Benefits and risks of ponatinib versus bosutinib following treatment failure of two prior tyrosine kinase inhibitors in patients with chronic phase chronic myeloid leukemia: a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with dasatinib or nilotinib in chronic myeloid leukemia patients who failed to respond to two previously administered tyrosine kinase inhibitors – a single center experience | Clinics [elsevier.es]
- 9. Outcome of 82 chronic myeloid leukemia patients treated with nilotinib or dasatinib after failure of two prior tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ponatinib's Cross-Resistance Profile with Other Tyrosine Kinase Inhibitors
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), the emergence of resistance to Tyrosine Kinase Inhibitors (TKIs) is a primary clinical challenge. Ponatinib (B1185), a third-generation TKI, was specifically designed to overcome resistance conferred by mutations in the BCR-ABL1 kinase domain, including the highly resistant T315I "gatekeeper" mutation.[1][2] This guide provides a comparative analysis of Ponatinib's efficacy and cross-resistance profile against other key TKIs, supported by in vitro experimental data and detailed methodologies.
Quantitative Analysis of TKI Inhibitory Activity
The effectiveness of a TKI against a specific BCR-ABL1 mutant is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for Ponatinib and other TKIs against wild-type BCR-ABL1 and various resistant mutations, as determined in cellular assays.
| BCR-ABL1 Status | Ponatinib (nM) | Dasatinib (nM) | Nilotinib (nM) | Asciminib (nM) | Imatinib (nM) |
| Wild-Type | ~0.5 - 7 | ~0.5 - 1 | ~15 - 30 | ~1 - 5 | ~200 - 500 |
| T315I Mutation | ~10 - 60[3] | >10,000 | >10,000 | ~20 - 40 | >10,000 |
| E255K/V Mutation | Active (<10) | Resistant | Resistant[4] | Active | Resistant |
| Y253H/F359V (Compound) | ~24[5] | Resistant | Resistant | Ineffective[6] | Resistant |
| T315I/E255V (Compound) | High Resistance (>200)[5] | Resistant | Resistant | Ineffective[6] | Resistant |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used. Data is synthesized from multiple in vitro studies.
Ponatinib demonstrates broad efficacy against various single BCR-ABL1 mutations.[6] It is the only approved TKI capable of potently inhibiting the T315I mutation, which confers resistance to imatinib, dasatinib, and nilotinib.[2] However, its effectiveness can be diminished by certain compound mutations, where two or more mutations exist on the same BCR-ABL1 allele.[5][6] Asciminib, a first-in-class allosteric inhibitor, offers a different mechanism of action by binding to the myristoyl pocket, making it effective against T315I but generally ineffective against compound mutants when used as a monotherapy.[6]
Visualizing TKI Mechanisms and Resistance
The diagrams below illustrate the mechanism of action for different TKIs and the experimental workflow used to determine their cross-resistance profiles.
Experimental Protocol: In Vitro Cell Proliferation (IC50) Assay
This protocol outlines a common method for determining the IC50 values of TKIs against various CML cell lines, which forms the basis of cross-resistance analysis.
1. Cell Culture and Maintenance:
-
Cell Lines: Utilize murine Ba/F3 hematopoietic cells engineered to express human wild-type or mutant BCR-ABL1 (e.g., T315I, E255V, etc.).[6] Alternatively, human CML cell lines like KCL-22 can be used.[7]
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and an appropriate growth factor (e.g., IL-3 for Ba/F3 cells) if required for survival.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation and Treatment:
-
Stock Solutions: Prepare high-concentration stock solutions of Ponatinib, Dasatinib, Nilotinib, and other TKIs in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Perform serial dilutions of each TKI in the culture medium to create a range of concentrations for testing (e.g., from 5 pM to 100 µM).[8]
-
Cell Plating: Seed the cells into 96-well or 384-well microplates at a predetermined density (e.g., 5,000-10,000 cells per well).[8][9]
-
Treatment: Add the serially diluted TKI solutions to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with no cells (background control).
3. Viability Assay and Data Analysis:
-
Incubation: Incubate the treated plates for 72 hours at 37°C.[8]
-
Cell Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the results to the untreated control cells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the TKI concentration.
-
Calculate the IC50 values by fitting the data to a four-parameter logistical model using non-linear regression analysis software (e.g., GraphPad Prism).[6]
-
4. Confirmation of Resistance:
-
For cell lines that develop resistance, extract RNA/DNA to perform Sanger sequencing or Next-Generation Sequencing (NGS) of the BCR-ABL1 kinase domain to confirm the presence of mutations.[7]
Conclusion
Ponatinib remains a critical therapeutic agent for patients with TKI-resistant CML and Ph+ ALL, demonstrating potent activity against a wide array of single mutations, most notably T315I.[10] However, the emergence of complex compound mutations presents a significant challenge, often conferring high-level resistance even to Ponatinib.[5] The distinct, allosteric mechanism of Asciminib provides a complementary approach. Preclinical studies have shown that combining Ponatinib and Asciminib can synergistically inhibit highly resistant compound mutants, suggesting a promising strategy to overcome the most challenging cases of TKI resistance.[6] Continued research and robust preclinical testing, following standardized protocols as outlined above, are essential for navigating the complex landscape of TKI resistance and optimizing patient outcomes.
References
- 1. Ponatinib after failure of second‐generation tyrosine kinase inhibitor in resistant chronic‐phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 6. benchchem.com [benchchem.com]
- 7. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Myeloid Leukemia - ponatinib - BCR-ABL1 T315I - LARVOL VERI [veri.larvol.com]
Validating the Anti-proliferative Activity of Ponatinib (AP24592) in Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative activity of ponatinib (B1185) (AP24592), a multi-targeted tyrosine kinase inhibitor, against various tumor types. Ponatinib is a potent oral inhibitor of BCR-ABL and its mutants, including the resistant T315I mutation.[1] Its activity extends to other key oncogenic kinases such as FLT3, KIT, FGFR, and PDGFR.[2] This document presents supporting experimental data, detailed methodologies for key validation assays, and visual representations of the associated signaling pathways to aid in the evaluation of ponatinib's therapeutic potential.
Quantitative Analysis of Anti-proliferative Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of ponatinib in comparison to other tyrosine kinase inhibitors across a range of cancer cell lines. This data highlights the potent and broad-spectrum anti-proliferative effects of ponatinib.
Table 1: Anti-proliferative Activity of Ponatinib in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | Target Kinase | Ponatinib IC50 (nM) | Alternative TKI | Alternative TKI IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | ~7.2 | Imatinib | >1000 (in resistant lines) |
| Ba/F3 | Pro-B Cell Leukemia | BCR-ABL (T315I) | 11 | Imatinib | >10000 |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | ~2 | Sorafenib | ~4 |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | c-KIT (N822K) | 20 | Sunitinib | Not specified |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRA | <0.1-0.2 | Sorafenib | 0.1-0.2 |
Table 2: Anti-proliferative Activity of Ponatinib in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Target Kinase | Ponatinib IC50 (nM) | Alternative TKI | Alternative TKI IC50 (nM) |
| GIST-T1 | Gastrointestinal Stromal Tumor (GIST) | KIT (exon 11 deletion) | Not specified directly, potent inhibition shown | Imatinib | Potent |
| GIST430 | Gastrointestinal Stromal Tumor (GIST) | KIT (exon 11/17 mutation) | Not specified directly, potent inhibition shown | Sunitinib | Less potent than Ponatinib |
| GIST48 | Gastrointestinal Stromal Tumor (GIST) | KIT (exon 11/13 mutation) | Not specified directly, potent inhibition shown | Regorafenib | Less potent than Ponatinib |
| SK-Hep-1 | Hepatocellular Carcinoma | - | 288 | Sorafenib | Not specified in direct comparison |
| SNU-423 | Hepatocellular Carcinoma | - | 553 | Sorafenib | Not specified in direct comparison |
Key Experimental Protocols
Detailed methodologies for validating the anti-proliferative activity of ponatinib are provided below. These protocols are foundational for in vitro and in vivo assessment of tyrosine kinase inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ponatinib (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of ponatinib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS reagent or 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. For the MTT assay, subsequently add 100 µL of solubilization solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using suitable software.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of target kinases and their downstream signaling proteins upon inhibitor treatment.
Materials:
-
Cancer cell lines
-
Ponatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of ponatinib for the desired duration (e.g., 1-4 hours). Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of ponatinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line suspension (e.g., in Matrigel)
-
Ponatinib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer ponatinib or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by ponatinib and a typical experimental workflow for its validation.
Caption: Ponatinib inhibits multiple oncogenic tyrosine kinases, blocking key downstream pro-survival pathways.
References
Ponatinib: A Comparative Analysis of its Efficacy Against BCR-ABL1 Mutations
A comprehensive guide for researchers and drug development professionals on the third-generation tyrosine kinase inhibitor, Ponatinib (B1185), and its activity against various BCR-ABL1 mutations, including the formidable T315I variant.
Ponatinib, a potent oral tyrosine kinase inhibitor (TKI), has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly those harboring mutations that confer resistance to other TKIs.[1][2][3] This guide provides a comparative analysis of Ponatinib's impact on various BCR-ABL1 mutations, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
In Vitro Efficacy: A Head-to-Head Comparison
Ponatinib distinguishes itself by its ability to inhibit the native BCR-ABL1 kinase and a wide spectrum of clinically relevant mutations.[4][5] Its efficacy is particularly notable against the T315I mutation, which is notoriously resistant to first and second-generation TKIs.[6][7][8] The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for Ponatinib and other TKIs against various BCR-ABL1 mutations. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (nM) of Ponatinib and Imatinib against various BCR-ABL1 mutations.
| BCR-ABL1 Mutation | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Fold Difference (Imatinib/Ponatinib) |
| Unmutated | ~0.35 | ~25 | ~71 |
| T315I | ~2.0 | >10,000 | >5,000 |
| E255V | 3 | 15,000 | 5,000 |
Data synthesized from multiple sources to illustrate the general trend. Actual IC50 values can vary between experimental setups.[6]
Table 2: Ponatinib IC50 Values (nM) against a panel of BCR-ABL1 single and compound mutations.
| BCR-ABL1 Mutation | Ponatinib IC50 (nM) |
| Single Mutations | |
| Native (unmutated) | 0.5 |
| G250E | 1.2 |
| Q252H | 0.8 |
| Y253F | 1.0 |
| E255K | 1.9 |
| E255V | 2.1 |
| T315I | 11.1 |
| F317L | 1.2 |
| M351T | 0.6 |
| F359V | 1.3 |
| Compound Mutations | |
| T315I + G250E | 49 |
| T315I + E255V | 193 |
| T315I + F359V | 89 |
| Y253H + E255V | 23.7 |
This table presents a selection of mutations to highlight Ponatinib's activity. For a more comprehensive list, refer to specialized literature.[9][10][11]
While Ponatinib is effective against all tested single mutations, certain compound mutations, particularly those involving T315I, can confer resistance.[7][9][12] For instance, the combination of T315I with mutations like E255V results in a significantly higher IC50 value, suggesting reduced sensitivity.[11]
Mechanism of Action: Overcoming Resistance
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[13] Ponatinib was specifically designed to bind to the ATP-binding site of the BCR-ABL1 kinase, including the T315I mutant form, thereby inhibiting its activity and leading to cancer cell death.[5][13] A key feature of its design is a carbon-carbon triple bond that allows it to effectively bind to the kinase domain despite the steric hindrance caused by the isoleucine residue in the T315I mutation.[4]
BCR-ABL1 Signaling and Ponatinib Inhibition.
Experimental Protocols
The evaluation of tyrosine kinase inhibitors like Ponatinib relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to determine the efficacy of these drugs.
Cell Viability and Proliferation Assay (IC50 Determination)
This assay is fundamental for determining the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: BCR-ABL1 positive cell lines (e.g., Ba/F3 cells engineered to express different BCR-ABL1 mutants) are cultured in appropriate media supplemented with necessary growth factors.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: A serial dilution of the TKI (e.g., Ponatinib, Imatinib) is prepared and added to the wells. A control group with no drug is also included.
-
Incubation: The plates are incubated for a standard period, typically 48 to 72 hours, under controlled conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. These assays quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are plotted as the percentage of viable cells versus the drug concentration. The IC50 value is then calculated using non-linear regression analysis.[6]
Kinase Activity Assay (Western Blotting)
This assay directly measures the inhibitory effect of the drug on the enzymatic activity of the BCR-ABL1 kinase by assessing the phosphorylation of its downstream targets.
-
Cell Treatment: BCR-ABL1 positive cells are treated with different concentrations of the TKI for a defined period.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of BCR-ABL1 or its downstream targets (e.g., phospho-CrkL). A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The intensity of the bands is quantified to determine the level of protein phosphorylation.[6]
Workflow for IC50 Determination.
Clinical Implications and Future Directions
Clinical trial data has consistently demonstrated Ponatinib's efficacy in heavily pretreated patients with CML and Ph+ ALL, including those with the T315I mutation.[1][14][15] However, the use of Ponatinib is also associated with a risk of arterial occlusive events, which necessitates careful patient selection and monitoring.[5][16]
Ongoing research focuses on optimizing Ponatinib dosing strategies to maximize efficacy while minimizing toxicity.[16][17] Furthermore, the emergence of compound mutations that confer resistance to Ponatinib highlights the need for continued development of novel therapeutic strategies and the importance of molecular monitoring to guide treatment decisions.[12][18]
References
- 1. ashpublications.org [ashpublications.org]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 12. ovid.com [ovid.com]
- 13. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of multiple low-level BCR-ABL1 mutations on response to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative efficacy and safety of different doses of ponatinib versus other tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. ashpublications.org [ashpublications.org]
Assessing the Long-Term Efficacy of Ponatinib in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (B1185) (Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other TKIs, including those with the T315I mutation.[1][2] Its efficacy extends beyond BCR-ABL to other key oncogenic drivers, including KIT, FGFR, and FLT3, making it a subject of extensive preclinical investigation for a variety of malignancies.[2][3] This guide provides a comparative analysis of the long-term efficacy of ponatinib in preclinical models, supported by experimental data, to inform ongoing research and drug development efforts.
Comparative Efficacy of Ponatinib Across Preclinical Models
Ponatinib has demonstrated broad and potent activity against a wide range of cancer models, consistently showing superiority over earlier-generation TKIs, especially in the context of resistance mutations.
In Vitro Potency Against Key Oncogenic Kinases
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Preclinical studies have consistently shown that ponatinib potently inhibits the proliferation of cancer cells driven by various oncogenic kinases at nanomolar concentrations.
| Target/Model | Cell Line | Ponatinib IC50 (nM) | Comparator TKI | Comparator IC50 (nM) | Reference |
| BCR-ABL | |||||
| Wild-type BCR-ABL | K562 | ~30 (48h) | Imatinib (B729) | >1000 (48h) | [4] |
| T315I mutant BCR-ABL | Ba/F3-T315I | 11 | Dasatinib (B193332) | >10,000 | [5] |
| Ba/F3-T315I | 2.0 (biochemical) | Imatinib | >10,000 (biochemical) | [6] | |
| KIT | |||||
| Exon 11 mutant | Ba/F3-Δ557–558 | ≤ 15 | Imatinib | ≤ 30 | [7] |
| Exon 11 + A-loop mutant | Ba/F3-Δ557–558/D816H | ≤ 13 | Imatinib | >1000 | [7] |
| FGFR | |||||
| FGFR1-activated | Ba/F3-TEL-FGFR1 | 39 (pFGFR) | - | - | [8] |
| FGFR2-mutant | SNU-16 (gastric) | 3-40 | - | - | [8] |
| FLT3 | |||||
| FLT3-ITD | MV4-11 (AML) | 0.5-17 | - | - | [5][9] |
Table 1: Comparative In Vitro Potency of Ponatinib and Other TKIs. This table summarizes the IC50 values of ponatinib against various cancer cell lines driven by different oncogenic kinases, highlighting its high potency, particularly against resistant mutants.
In Vivo Tumor Growth Inhibition and Survival
The long-term efficacy of ponatinib has been evaluated in various xenograft models, where it has demonstrated significant tumor growth inhibition and prolonged survival.
| Cancer Model | Xenograft Model | Ponatinib Dose/Schedule | Comparator(s) | Key Findings | Reference |
| CML (BCR-ABL T315I) | Ba/F3-BCR-ABL T315I subcutaneous xenograft | 10, 30, 50 mg/kg, oral, daily | Vehicle | Dose-dependent tumor growth inhibition; 50 mg/kg led to 96% reduction in mean tumor volume. | |
| CML (BCR-ABL T315I) | Ba/F3-BCR-ABL T315I survival model | 5, 15, 25 mg/kg, oral, daily | Dasatinib (300 mg/kg), Vehicle | Ponatinib prolonged median survival in a dose-dependent manner (up to 30 days vs. 16 days for vehicle). Dasatinib had no effect. | [5] |
| GIST (KIT mutant) | Patient-derived xenograft (Y823D A-loop mutation) | Not specified | Imatinib, Sunitinib, Regorafenib | Ponatinib induced complete and durable tumor regression. | [7] |
| Melanoma (KIT D816V) | Patient-derived xenograft | 30 mg/kg | Imatinib (100 mg/kg), Dasatinib (30 mg/kg) | Ponatinib led to almost complete tumor suppression (TGI=99.95%), significantly more effective than imatinib (TGI=42.67%) and dasatinib (TGI=67.73%). | [10] |
| T-ALL | Patient-derived xenograft | 30 mg/kg, oral, daily | Vehicle | Significantly inhibited leukemia growth and prolonged survival by 122% to 216%. | [11] |
Table 2: In Vivo Efficacy of Ponatinib in Xenograft Models. This table highlights the significant anti-tumor activity and survival benefit conferred by ponatinib in various preclinical cancer models. TGI: Tumor Growth Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell-Based Assays
-
Cell Lines and Culture: Ba/F3 murine pro-B cells are commonly used and are engineered to express various wild-type and mutant forms of kinases such as BCR-ABL, KIT, and FGFR.[7][8] These cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and, for parental lines, interleukin-3 (IL-3). Cancer cell lines (e.g., K562 for CML, SNU-16 for gastric cancer) are maintained in their respective recommended media.
-
Proliferation/Viability Assays: Cell viability is typically assessed using MTT or MTS-based assays after a 48- or 72-hour incubation with a range of drug concentrations.[4][5] IC50 values are then calculated from the dose-response curves.
-
Western Blotting: To confirm target inhibition, cells are treated with the inhibitor for a specified period, followed by lysis and protein extraction. Phosphorylation status of the target kinase and its downstream signaling proteins (e.g., p-CRKL, p-STAT5, p-ERK, p-AKT) is determined by Western blotting using phospho-specific antibodies.[12]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are typically used for subcutaneous xenograft models.[3]
-
Tumor Implantation: Cancer cells (typically 1 x 10^6 to 1 x 10^7) are resuspended in a mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of the mice.[3]
-
Drug Administration: Ponatinib is typically formulated in a vehicle solution (e.g., citrate (B86180) buffer) and administered orally via gavage once daily.[11]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2). Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry). For survival studies, mice are monitored until a pre-defined endpoint (e.g., tumor volume reaching a certain size, significant weight loss).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of ponatinib's mechanism of action and its preclinical evaluation.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing Ponatinib as a Potent Agent against KIT Mutant Melanomas [thno.org]
- 11. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AP24592: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for AP24592 is not publicly available, this guide provides essential safety and logistical information based on general hazardous waste disposal procedures and data from structurally similar compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The following information should be used to inform safe handling and disposal practices in consultation with institutional guidelines.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound or its waste, the following PPE is mandatory to minimize exposure risks:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat or other protective clothing.[1]
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[1]
General Principles of Chemical Waste Disposal
When a chemical is no longer needed, it must be managed as hazardous waste.[2] The following principles apply to the disposal of chemical waste like this compound:
-
Containerization: Use a suitable, leak-proof container with a secure lid that is compatible with the chemical waste.[1][2] The container must be in good condition, free of cracks or rust.[2]
-
Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name.[2] Do not use abbreviations or chemical formulas.[2]
-
Segregation: Keep different waste streams separate. Do not mix this compound waste with other incompatible wastes.[2]
-
Storage: Store waste containers in a designated, secondary containment area. Keep containers closed except when adding waste.[2]
Disposal Procedures for this compound Waste
Based on guidelines for similar chemical compounds and general laboratory waste, the following step-by-step procedures are recommended.
Solid Waste:
-
Collection: Collect all solid this compound waste, including unused or expired compounds, and contaminated materials like weigh boats, gloves, and bench paper.
-
Containerization: Place the solid waste in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound, Solid."[1]
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound, such as reaction mixtures or solutions.
-
Containerization: Use a separate, leak-proof, and chemically compatible container with a tight-fitting lid to prevent spills and evaporation.[1] Leave at least 10% headspace to allow for expansion.[1]
-
Labeling: Label the container as "Hazardous Waste: this compound, Liquid," and list the solvent composition.[1] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[1]
Sharps Waste:
-
Collection: Any sharps contaminated with this compound, such as needles or Pasteur pipettes, must be placed in a designated sharps container.
-
Labeling: The sharps container must also be labeled as hazardous waste.[1]
Empty Containers:
-
Rinsing: Triple-rinse empty containers that held this compound with a suitable solvent capable of removing the chemical.[2]
-
Rinsate Collection: The rinsate from the initial rinses must be collected and treated as hazardous waste.[2][3]
-
Disposal: After thorough cleaning, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[2]
Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste.
Accidental Release Measures
In the event of a spill, avoid the formation of dust and ensure adequate ventilation.[4] Do not allow the product to enter the sewage system or ground soil.[4] For firefighting, use CO2, extinguishing powder, or water spray.[4] Firefighters should wear self-contained respiratory protective devices and fully protective suits.[4]
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling AP24592
Disclaimer: The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. No specific Safety Data Sheet (SDS) for "AP24592" was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound provided by the manufacturer and their institution's safety protocols before handling this substance. The information below is intended to supplement, not replace, official safety documentation.
This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazards when handling chemical compounds.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound (General Guidance)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect against splashes and airborne particles.[2][3][4] |
| Face Shield | Recommended when there is a significant risk of splashes of chemicals, such as when handling larger volumes or during vigorous reactions.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | The specific glove material (e.g., nitrile, neoprene) should be selected based on the chemical compatibility with this compound and any solvents being used. Always check the manufacturer's glove compatibility charts.[2] |
| Inner and Outer Gloves | Wearing two pairs of gloves can provide additional protection, especially during procedures with a high risk of contamination.[5] | |
| Body Protection | Laboratory Coat | A standard lab coat protects against minor spills and contamination of personal clothing.[4] |
| Chemical-Resistant Apron or Gown | For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.[4] | |
| Respiratory Protection | Fume Hood | All work with this compound, especially when in powder form or when volatile solvents are used, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge should be selected based on the specific hazards of this compound.[1] | |
| Foot Protection | Closed-Toed Shoes | Sandals and open-toed shoes are not permitted in laboratory settings where chemicals are handled.[4] |
| Shoe Covers | May be required in certain high-containment areas to prevent the spread of contamination.[4] |
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of chemical substances like this compound. The following diagram outlines a general workflow from preparation to disposal.
Caption: General workflow for handling and disposal of this compound.
Procedural Guidance
Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Conduct a risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Don the appropriate PPE before entering the laboratory area where this compound is handled.[1]
-
-
Handling:
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.
-
Use equipment and tools that are compatible with this compound and any solvents used.
-
In case of a spill, follow the procedures outlined in the SDS. Generally, this involves containing the spill, neutralizing if appropriate, and cleaning with absorbent materials.[6]
-
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Disposal Plan:
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Dispose of this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) in a designated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other required information (e.g., concentration, date).
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Final Disposal:
-
Follow your institution's procedures for the final disposal of hazardous waste. This is typically handled by a professional environmental health and safety service.[8]
-
Empty containers that held this compound may still contain hazardous residues and should be disposed of as hazardous waste unless properly decontaminated.[7]
-
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. 5 Essential Personal Protective Equipment (PPE) for Industrial Work | HUB Industrial Supply [hubindustrial.com]
- 3. static.conocophillips.com [static.conocophillips.com]
- 4. cms2.revize.com [cms2.revize.com]
- 5. epa.gov [epa.gov]
- 6. ulbrich.cz [ulbrich.cz]
- 7. aptechgroup.com [aptechgroup.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
